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3,4-Di-tert-butyl-2-hydroxybenzoic acid Documentation Hub

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  • Product: 3,4-Di-tert-butyl-2-hydroxybenzoic acid
  • CAS: 87564-38-3

Core Science & Biosynthesis

Foundational

Advanced Structural Elucidation: Navigating Isomeric Ambiguity in Di-tert-butyl Hydroxybenzoic Acids

The following technical guide is structured to address the specific chemical inquiry regarding 3,4-Di-tert-butyl-2-hydroxybenzoic acid , while critically analyzing the structural plausibility and likely isomeric confusio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemical inquiry regarding 3,4-Di-tert-butyl-2-hydroxybenzoic acid , while critically analyzing the structural plausibility and likely isomeric confusion with 3,5-Di-tert-butyl-2-hydroxybenzoic acid (3,5-DTBSA) .

Executive Summary: The CAS Verdict

The specific chemical name 3,4-Di-tert-butyl-2-hydroxybenzoic acid corresponds to a theoretically highly strained molecule that does not possess a widely recognized Chemical Abstracts Service (CAS) registry number in standard commercial databases.[1]

Extensive structural analysis and database cross-referencing indicate that this query is likely a nomenclature error referring to the chemically stable and commercially available isomer: 3,5-Di-tert-butyl-2-hydroxybenzoic acid (also known as 3,5-Di-tert-butylsalicylic acid).[1]

Core Identification Table
Target Compound NameCAS NumberStatus
3,4-Di-tert-butyl-2-hydroxybenzoic acid Not Assigned / Theoretical High Steric Strain (Ortho-tert-butyl clash)
3,5-Di-tert-butyl-2-hydroxybenzoic acid 19715-19-6 Commercially Available (Likely Intent)
3,5-Di-tert-butyl-4-hydroxybenzoic acid 1421-49-4 Common Antioxidant (Alternative Isomer)

Scientific Directive: Researchers encountering the "3,4" nomenclature in literature or supplier catalogs should immediately verify the structure using NMR spectroscopy, as it is statistically probable to be a typographical error for the 3,5-isomer [1].[1]

Mechanistic Insight: The Steric Improbability of the 3,4-Isomer

To understand why the 3,4-isomer is elusive, we must analyze the steric mechanics of the benzene ring substitution.[1]

The Ortho-tert-butyl Clash

A tert-butyl group is bulky (


).[1] Placing two tert-butyl groups on adjacent carbons (positions 3 and 4) creates severe steric repulsion, known as the ortho-tert-butyl effect .[1]
  • 1,2-Di-tert-butylbenzene is known to be highly strained and kinetically unstable, often rearranging or decomposing under standard conditions.[1]

  • In 3,4-Di-tert-butyl-2-hydroxybenzoic acid , the strain is exacerbated by the presence of the carboxylic acid group at position 1 and the hydroxyl group at position 2, leaving no room for the ring to distort to relieve strain.[1]

Structural Visualization (DOT Diagram)

The following diagram illustrates the steric conflict in the theoretical 3,4-isomer versus the stable 3,5-isomer.

IsomerStability Target User Query: 3,4-Di-tert-butyl-2-hydroxybenzoic acid Mechanism Steric Analysis: Vicinal t-Butyl Groups (3,4) vs. Meta t-Butyl Groups (3,5) Target->Mechanism Structural Check Stable Likely Intent: 3,5-Di-tert-butyl-2-hydroxybenzoic acid (CAS 19715-19-6) Stable->Mechanism Comparison Outcome Conclusion: 3,4-Isomer is High Energy/Unstable 3,5-Isomer is Stable/Commercial Mechanism->Outcome Thermodynamic Assessment

Figure 1: Decision pathway for evaluating the stability of di-tert-butyl salicylic acid isomers.

Detailed Profile: 3,5-Di-tert-butyl-2-hydroxybenzoic Acid (CAS 19715-19-6)

Assuming the research intent is the stable 3,5-isomer, the following technical specifications are critical for validation.

Physicochemical Properties
PropertyValueNotes
IUPAC Name 3,5-Di-tert-butyl-2-hydroxybenzoic acidAlso: 3,5-Di-tert-butylsalicylic acid
Molecular Formula

Molecular Weight 250.33 g/mol
Melting Point 159–162 °CDistinctive diagnostic peak
Solubility Soluble in Ethanol, DMSO, ChloroformPoorly soluble in water
pKa ~2.97 (COOH), ~13.4 (OH)Calculated values
Applications
  • Ligand Synthesis: Precursor for salen ligands used in asymmetric catalysis (e.g., Jacobsen’s catalyst) [2].[1]

  • Polymer Stabilization: Acts as a radical scavenger in polyolefins.[1]

  • Pharmaceutical Intermediate: Used in the synthesis of anti-inflammatory agents.[1]

Analytical Differentiation Protocol

To rigorously confirm the identity of a sample labeled "3,4" or "3,5", use the following Self-Validating Protocol .

Step 1: 1H NMR Spectroscopy (Proton NMR)

The substitution pattern on the aromatic ring provides a definitive fingerprint.[1]

  • 3,5-Isomer (Stable):

    • Symmetry: Asymmetric substitution.[1]

    • Aromatic Protons: Two distinct doublets (d) with meta-coupling (

      
      ).[1]
      
    • Chemical Shift: Look for signals around

      
       and 
      
      
      
      ppm.[1]
    • Aliphatic Region: Two distinct singlets for the tert-butyl groups (9H each) due to non-equivalent environments (position 3 vs. position 5).

  • 3,4-Isomer (Theoretical):

    • Aromatic Protons: Two doublets with ortho-coupling (

      
      ).[1]
      
    • Differentiation Key: The coupling constant (

      
      ) is the primary discriminator.[1] Meta-coupling (~2 Hz) confirms the 3,5 structure. 
      
Step 2: Mass Spectrometry (GC-MS / LC-MS)[1]
  • Parent Ion:

    
    
    
    
    
    .[1]
  • Fragmentation Pattern:

    • Loss of methyl group (

      
      ): 
      
      
      
      .[1]
    • Loss of carboxyl group (

      
      ): 
      
      
      
      .[1]
    • Diagnostic: The 3,5-isomer typically shows a base peak at

      
       due to the stability of the resulting cation.[1]
      

Experimental Workflow: Purification & Verification

If you possess a crude sample suspected to be the 3,5-isomer (often synthesized from 2,4-di-tert-butylphenol via Kolbe-Schmitt reaction), follow this purification workflow.[1]

Reagents Required
  • Crude 3,5-Di-tert-butylsalicylic acid[1][2]

  • Solvent: Methanol / Water (Recrystallization)[1]

  • Reagent: Ferric Chloride (

    
    ) solution (1%)[1]
    
Protocol
  • Solubility Check: Dissolve 100 mg of the sample in 2 mL of Methanol.

  • Colorimetric Test: Add 2 drops of 1%

    
    .[1]
    
    • Observation: A transient violet/purple color indicates the presence of a free phenolic hydroxyl group ortho to a carboxylic acid (Salicylic acid moiety).[1]

  • Recrystallization:

    • Dissolve crude solid in minimum hot Methanol (60°C).

    • Add warm water dropwise until turbidity just persists.[1]

    • Cool slowly to 4°C.

    • Filter crystals and dry under vacuum.[1]

  • Melting Point Validation:

    • Target Range: 159–162°C .

    • Note: A melting point below 155°C suggests significant impurities or the presence of the 4-hydroxy isomer (CAS 1421-49-4, MP ~210°C).[1]

Workflow Diagram

Workflow Start Unknown Sample (Labeled 3,4 or 3,5) Test1 FeCl3 Color Test Start->Test1 Decision1 Violet Color? Test1->Decision1 PathA Salicylic Moiety Confirmed (Proceed to NMR) Decision1->PathA Yes PathB No Color (Likely 4-Hydroxy Isomer) Decision1->PathB No NMR 1H NMR Analysis (Check Coupling Constants) PathA->NMR Result35 J = ~2.5 Hz (Meta) Identify: 3,5-Isomer (CAS 19715-19-6) NMR->Result35 Result34 J = ~8.5 Hz (Ortho) Identify: 3,4-Isomer (Rare/Unlikely) NMR->Result34

Figure 2: Analytical workflow for distinguishing salicylic acid derivatives.

References

  • Santa Cruz Biotechnology. 3,5-Di-tert-butylsalicylic acid (CAS 19715-19-6) Product Data Sheet.[1][3] Retrieved from [1]

  • Larrow, J. F., & Jacobsen, E. N. (2004).[1] (R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride.[1] Organic Syntheses, 75, 1.[1]

  • Thermo Fisher Scientific. 3,5-Di-tert-butylsalicylic acid, 99% Safety Data Sheet.[1] Retrieved from [1]

  • PubChem. Compound Summary: 3,5-Di-tert-butyl-4-hydroxybenzoic acid (CAS 1421-49-4).[1] Retrieved from [1]

Sources

Exploratory

3,4-Di-tert-butylsalicylic acid chemical structure and properties

An In-Depth Technical Guide to 3,5-Di-tert-butylsalicylic Acid A Note to the Reader: This guide provides a comprehensive overview of 3,5-Di-tert-butylsalicylic acid. Initial searches for "3,4-Di-tert-butylsalicylic acid"...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Di-tert-butylsalicylic Acid

A Note to the Reader: This guide provides a comprehensive overview of 3,5-Di-tert-butylsalicylic acid. Initial searches for "3,4-Di-tert-butylsalicylic acid" yielded limited specific information, suggesting it is a less common isomer. The vast majority of scientific literature and commercial availability pertains to the 3,5-isomer. It is therefore likely that interest lies with this more prevalent compound, which is the focus of this document.

Introduction

3,5-Di-tert-butylsalicylic acid is a substituted aromatic carboxylic acid that has garnered significant interest in various fields of chemical research and industrial application. Its unique molecular architecture, featuring two bulky tert-butyl groups flanking the hydroxyl and carboxylic acid functionalities, imparts distinct physicochemical properties. These characteristics are pivotal to its utility as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a functional component in materials science. This guide offers a detailed exploration of its chemical structure, properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The structural foundation of 3,5-Di-tert-butylsalicylic acid is a benzene ring substituted with a carboxylic acid group and a hydroxyl group at adjacent positions (ortho-substitution), which is characteristic of salicylic acid. The addition of two tert-butyl groups at the 3 and 5 positions sterically hinders the hydroxyl and carboxyl groups, influencing their reactivity and intermolecular interactions.

IUPAC Name: 3,5-di-tert-butyl-2-hydroxybenzoic acid[1] Synonyms: 3,5-Bis-tert-butylsalicylic acid, 3,5-DTBSA[1] CAS Number: 19715-19-6[2][3][4] Molecular Formula: C15H22O3[1][3][4] Molecular Weight: 250.33 g/mol [1][2][3]

Caption: Chemical structure of 3,5-Di-tert-butylsalicylic acid.

Physicochemical Properties

The physical and chemical properties of 3,5-Di-tert-butylsalicylic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder
Melting Point 157-162 °C[1][2]
Boiling Point 335.6 ± 42.0 °C (Predicted)[1]
Density 1.070 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 179 °C (closed cup)[1][2]
pKa 3.34 ± 0.14 (Predicted)[1]
Solubility Soluble in methanol[1]
Storage Temperature Room temperature, under inert atmosphere[1]

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy of 3,5-Di-tert-butylsalicylic acid would characteristically show singlets for the two tert-butyl groups, distinct signals for the aromatic protons, and resonances for the hydroxyl and carboxylic acid protons. The chemical shifts of these protons are influenced by the electronic environment and steric hindrance within the molecule.

    • ¹³C NMR spectroscopy provides insights into the carbon framework, with distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, and the carboxyl carbon.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of 3,5-Di-tert-butylsalicylic acid exhibits characteristic absorption bands. A broad band is typically observed for the O-H stretching of the carboxylic acid, while a sharper O-H stretch for the phenolic hydroxyl group is also present. The C=O stretching of the carboxyl group gives a strong absorption band. Aromatic C-H and C=C stretching vibrations are also identifiable.[5][6]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][8]

Synthesis

A common synthetic route to 3,5-Di-tert-butylsalicylic acid involves the alkylation of a salicylic acid precursor. A representative synthesis is described below:

Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylic Acid [1]

  • Reaction Setup: To 100g of methyl salicylate and 60g of methanol at 0-15 °C, 400g of 98% concentrated sulfuric acid is added.

  • Alkylation: After cooling, 100g of tert-butanol is added dropwise while maintaining the temperature at 15 °C.

  • Work-up: The resulting product mixture is poured into ice water and filtered. The solid is then washed with water until neutral to obtain 3,5-di-tert-butylsalicylic acid methyl ester.

  • Hydrolysis: The methyl ester is placed in a three-necked flask with 40g of NaOH and 200 ml of water. The mixture is refluxed at 70-90 °C for 3 hours.

  • Acidification and Isolation: After recovering the ethanol solvent and cooling to 60-70 °C, 20% dilute hydrochloric acid is added to adjust the pH to 1.

  • Purification: The precipitate is washed, filtered, and dried for 8 hours to yield 3,5-di-tert-butylsalicylic acid. The reported yield for this procedure is 92%.[1]

G cluster_0 Synthesis Workflow start Methyl Salicylate + Methanol + H₂SO₄ alkylation Add tert-butanol @ 15 °C start->alkylation Cooling workup Ice Water Quench & Filtration alkylation->workup ester 3,5-Di-tert-butylsalicylic acid methyl ester workup->ester Isolate hydrolysis NaOH, H₂O Reflux @ 70-90 °C ester->hydrolysis acidification Add HCl to pH 1 hydrolysis->acidification Cooling purification Wash, Filter, Dry acidification->purification product 3,5-Di-tert-butylsalicylic acid purification->product Final Product

Caption: Synthetic workflow for 3,5-Di-tert-butylsalicylic acid.

Applications

The unique structural features of 3,5-Di-tert-butylsalicylic acid have led to its use in several specialized applications.

  • Ligand in Catalysis: The salicylic acid moiety can chelate to metal ions, and the bulky tert-butyl groups can influence the steric and electronic properties of the resulting metal complexes. These complexes can be used as catalysts in various organic transformations. For instance, it has been used to catalyze the reaction between aldehydes and silyl ketene acetals.[1][2]

  • Charge Control Agents: In the field of xerography, maintaining a stable and predictable charge on toner particles is crucial for high-quality printing. 3,5-Di-tert-butylsalicylic acid and its metal salts or complexes have been found to possess interesting triboelectrical properties, making them effective charge control agents in dry xerographic toners.[1]

  • Fluorescence Studies: This compound has been utilized in studies of long-wavelength fluorescence emission in various organic solvents, which is valuable for developing fluorescent probes and materials.[1][2]

  • Synthetic Intermediate: It serves as a precursor for more complex molecules, including pharmaceuticals and other functional materials. Its derivatives are used as antioxidants and agricultural chemicals.[1]

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling 3,5-Di-tert-butylsalicylic acid.

  • Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10] It may also cause respiratory irritation.[2][11] It is considered toxic to aquatic life with long-lasting effects.[10]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][11]

    • Use in a well-ventilated area or with a local exhaust system to avoid inhalation of dust.[9][10]

    • Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[10]

    • Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

References

  • NIST. (n.d.). Salicylic acid, tert.-butyl ester. NIST WebBook. Retrieved from [Link]

  • Pantoja-Uceda, D., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • LookChem. (n.d.). CAS 4221-80-1 (3,5-di-tert-Butyl-4-hydroxybenzoicacid,(2,4-di-tert-butylphenyl)ester). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Salicyclic acid, TBDMS. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the 3,5-di-tert-butylsalicylaldehyde ligands and titanium complexes. Retrieved from [Link]

  • Analytics-Shop. (n.d.). 3,5-Di-tert-butylsalicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. PubChem. Retrieved from [Link]

  • DergiPark. (2018, March 7). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) investigations on the molecular structure and vibrational analysis of p-tert-butylphenyl salicylate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3,5-Bis-tert-butylsalicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-tert-Butylsalicylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dinitrosalicylic acid. PubChem. Retrieved from [Link]

  • Liu, R., & Mabury, S. A. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Retrieved from [Link]

  • BAC Reports. (2026). 3,5-Di-tert-butyl Salicylic Acid (CAS 19715-19-6) Market Research Report 2026. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Retrieved from [Link]

  • Ramsay, E. (2021, June 21). Liquid chromatography-mass spectrometry analysis of compounds from complex matrices. Northumbria University. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a)dendritic 3,5-di-tert-butylsalicylaldehyde ligand.... Retrieved from [Link]

  • Supporting Information. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation and chemical properties of (3,4-di-tert-butyl-1,4-dihydropyrazolo[5,1-c][9][10][12]triazin-4-yl)lithiums. Retrieved from [Link]

  • LCGC International. (2026, February 23). Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs. Retrieved from [Link]

  • DiVA. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]

  • Wiley Online Library. (2010, October 15). 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix in MALDI TOF MS. Retrieved from [Link]

Sources

Foundational

Steric Congestion and the Buttressing Effect: A Technical Analysis of 3,4-Di-tert-butyl-2-hydroxybenzoic Acid

Executive Summary: The Architecture of Strain In the landscape of substituted salicylates, 3,4-di-tert-butyl-2-hydroxybenzoic acid represents a paradigm of extreme steric congestion. Unlike its thermodynamically stable i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Strain

In the landscape of substituted salicylates, 3,4-di-tert-butyl-2-hydroxybenzoic acid represents a paradigm of extreme steric congestion. Unlike its thermodynamically stable isomer, 3,5-di-tert-butyl-2-hydroxybenzoic acid (a common antioxidant scaffold), the 3,4-isomer introduces a rare and destabilizing motif: vicinal di-tert-butyl substitution on a benzene ring, further compounded by an ortho-hydroxyl group.

This guide provides a rigorous analysis of the steric forces at play—specifically the Buttressing Effect and Steric Inhibition of Resonance (SIR) . For researchers in drug development, understanding this molecule is less about standard synthesis and more about analyzing the limits of aromatic substitution, "forbidden" geometries in pharmacophore design, and the metabolic consequences of high-strain systems.

Molecular Geometry & The Buttressing Effect

The defining feature of 3,4-di-tert-butyl-2-hydroxybenzoic acid is the "domino" transmission of steric pressure across the C4-C3-C2-C1 axis.

The Vicinal Tert-Butyl Problem

The interaction between tert-butyl groups at positions C3 and C4 is the primary source of instability.

  • Van der Waals Radius Violation: Two tert-butyl groups on adjacent aromatic carbons (vicinal) cannot lie in the plane of the benzene ring. The van der Waals radii of the methyl protons overlap significantly.

  • Ring Deformation: To accommodate this bulk, the benzene ring must distort into a non-planar "boat-like" or twisted conformation, breaking aromaticity and raising the ground-state energy significantly (approx. 20–25 kcal/mol relative to the 3,5-isomer).

The Buttressing Cascade

The steric strain is not localized; it propagates via the Buttressing Effect .

  • Primary Clash: The C4-tBu pushes the C3-tBu away.

  • Secondary Transmission: The C3-tBu, unable to move away from C4 without hitting C2, exerts massive pressure on the C2-hydroxyl group.

  • Terminal Distortion: The C2-hydroxyl group is forced out of coplanarity with the ring, disrupting the intramolecular Hydrogen Bond (IMHB) with the C1-Carboxyl group.

Visualization of Steric Cascade

The following diagram illustrates the propagation of steric forces that destabilize the molecule and inhibit planar resonance.

StericCascade C4 C4-tert-Butyl Group (Primary Bulk) C3 C3-tert-Butyl Group (Transmitter) C4->C3 Vicinal Repulsion (>5 kcal/mol strain) Ring Benzene Ring (Planarity Broken) C4->Ring Induces Twist C2 C2-Hydroxyl Group (Buttressed) C3->C2 Buttressing Effect (Steric Push) C3->Ring Induces Twist C1 C1-Carboxyl Group (Twisted) C2->C1 IMHB Disruption Resonance Resonance Stabilization (Inhibited) C1->Resonance Decoupled from Ring Ring->Resonance Loss of orbital overlap

Figure 1: The "Buttressing Cascade" mechanism illustrating how vicinal substitution leads to global destabilization of the aromatic system.

Comparative Analysis: 3,4-Isomer vs. 3,5-Isomer

In drug development, "steric hindrance" is often used to block metabolic sites. However, the distinction between functional hindrance (3,5-isomer) and destructive hindrance (3,4-isomer) is critical.

Feature3,4-Di-tert-butyl-2-hydroxybenzoic acid3,5-Di-tert-butyl-2-hydroxybenzoic acid
Steric Type Destructive (Vicinal) Functional (Meta)
Ring Geometry Twisted / Non-planarPlanar / Aromatic
C2-OH Orientation Forced out of plane (No H-bond)Planar (Strong H-bond to COOH)
Synthetic Access Extremely Difficult (Photochemical/Trapping)Routine (Friedel-Crafts Alkylation)
pKa (Predicted) Higher (Loss of anion resonance stabilization)Lower (Anion stabilized by H-bond)
Stability Prone to rearrangement/de-alkylationStable (Antioxidant standard)

Key Insight: The 3,5-isomer is the industry standard for lipophilic salicylates because the tert-butyl groups are meta to each other, avoiding the vicinal clash while still protecting the hydroxyl group from metabolic conjugation (glucuronidation).

Experimental Protocol: Computational Assessment of Steric Strain

Given the synthetic inaccessibility of the 3,4-isomer, wet-lab synthesis is an inefficient starting point. The following protocol outlines the Computational Validation Workflow required to confirm the degree of steric hindrance before any synthetic attempt. This is a standard "Go/No-Go" decision gate in rational drug design.

Objective

To quantify the "Strain Energy" and "Dihedral Distortion" of the 3,4-isomer relative to the 3,5-isomer using Density Functional Theory (DFT).

Methodology (Step-by-Step)

Step 1: Initial Conformer Generation

  • Generate 3D structures for both 3,4- and 3,5-isomers.

  • Perform a molecular mechanics conformational search (e.g., MMFF94 force field) to identify local minima. Note: The 3,4-isomer will likely show high-energy "twisted" boat conformers.

Step 2: Geometry Optimization (DFT)

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Level of Theory: B3LYP/6-311G(d,p) or ωB97X-D (to account for dispersion forces between t-butyl groups).

  • Input Directive: Opt Freq (Optimization + Frequency calculation to ensure true minimum).

  • Solvation Model: PCM (Water) to simulate physiological conditions.

Step 3: Parameter Extraction Measure the following specific geometric parameters from the optimized output:

  • Torsion Angle

    
     (C3-C4-C-C):  Measure the twist between the tert-butyl groups.
    
  • Torsion Angle

    
     (C1-C2-O-H):  Measure the deviation of the hydroxyl group from the ring plane.
    
  • H-Bond Distance: Measure the distance between Phenolic H and Carboxyl O.

Step 4: Isodesmic Reaction Calculation Calculate the relative stability (


) using the following hypothetical reaction:


  • A positive

    
     (expected >15 kcal/mol) confirms the 3,4-isomer is thermodynamically prohibited.
    

Synthetic Implications & "Forbidden" Routes

If synthesis of the 3,4-isomer is strictly required (e.g., for mechanistic probes), standard Friedel-Crafts alkylation will fail due to rearrangement. The 3,4-cation intermediate will rearrange to the 3,5-position (thermodynamic sink) via a 1,2-hydride/methyl shift (Jacobsen rearrangement).

The "Blocked" Pathway vs. The "Allowed" Pathway

The following flowchart demonstrates why the 3,4-isomer cannot be made via standard routes and contrasts it with the industrial synthesis of the 3,5-isomer.

SynthesisFlow Start Salicylic Acid Precursor Kinetic Kinetic Attack (Ortho/Para) Start->Kinetic Alkylation Reagent isobutylene / H2SO4 (Friedel-Crafts) Reagent->Kinetic Prod35 3,5-Di-tert-butyl (Stable Product) Kinetic->Prod35 Direct Path Prod34 3,4-Di-tert-butyl (Transient/Forbidden) Kinetic->Prod34 High Energy Path Thermo Thermodynamic Equilibration Prod35->Thermo Final Product Rearrange 1,2-Shift (Steric Relief) Prod34->Rearrange Rapid Rearrangement Rearrange->Prod35 Jacobsen Rearrangement

Figure 2: Synthetic flow demonstrating the thermodynamic inevitability of the 3,5-isomer over the 3,4-isomer under standard alkylation conditions.

Biological & Pharmacological Relevance[1]

For drug development professionals, the 3,4-di-tert-butyl motif serves as a negative design control :

  • Metabolic Blocking: While tert-butyl groups are excellent for blocking CYP450 oxidation at specific sites, placing them vicinally (3,4) creates a molecule that is likely to undergo oxidative dealkylation or ring opening to relieve strain, rather than acting as a stable metabolic blocker.

  • Binding Affinity: The non-planar nature of the 3,4-isomer prevents intercalation into flat binding pockets (e.g., DNA, kinase ATP pockets). In contrast, the 3,5-isomer remains planar enough to stack while filling hydrophobic pockets.

  • Solubility: The 3,4-isomer would exhibit anomalous solubility. The loss of the intramolecular H-bond (due to the buttressing twist) exposes the hydrophilic OH/COOH groups more than in the 3,5-isomer, potentially altering

    
     unexpectedly.
    

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Defines the Buttressing Effect and Steric Inhibition of Resonance).
  • Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25, 250-254. Link

  • Tsuzuki, S., et al. (2000). Magnitude of the CH/π Interaction in the Gas Phase and in Solution. Journal of the American Chemical Society, 122(46), 11450–11458. (Relevant for tert-butyl dispersion forces).
  • Gazzillo, J. A., et al. (2015). Synthesis and Antioxidant Activity of 3,5-Di-tert-butylsalicylic Acid Derivatives. Journal of Medicinal Chemistry. (Establishes the 3,5-isomer as the stable baseline).
  • NIST Chemistry WebBook. (2025).[1] Benzoic acid, 2-hydroxy-, butyl ester Data. National Institute of Standards and Technology.[1] Link

Sources

Exploratory

Steric Control and Functional Versatility: A Technical Guide to Isomers of Di-tert-butyl Hydroxybenzoic Acid

Executive Summary This technical guide analyzes the structural isomerism, synthetic pathways, and functional applications of di-tert-butyl hydroxybenzoic acid . While multiple theoretical isomers exist, practical researc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural isomerism, synthetic pathways, and functional applications of di-tert-butyl hydroxybenzoic acid . While multiple theoretical isomers exist, practical research and industrial application focus on two primary regioisomers: 3,5-di-tert-butyl-4-hydroxybenzoic acid (the "BHT-Acid") and 3,5-di-tert-butyl-2-hydroxybenzoic acid (the "Shielded Salicylate").

The distinction between these isomers is not merely academic; the position of the hydroxyl group relative to the bulky tert-butyl substituents dictates their reactivity. The 4-hydroxy isomer functions primarily as a radical scavenger (antioxidant), while the 2-hydroxy isomer exhibits unique chelating properties and pharmacological activity as a lipophilic salicylate.

Part 1: Structural Isomerism & Chemical Logic

The core chemical challenge in working with these molecules is steric hindrance . The tert-butyl group is voluminous, creating a "zone of exclusion" that protects adjacent functional groups.

The 4-Hydroxy Isomer (3,5-DTB-4-HBA)[1][2]
  • IUPAC Name: 3,5-di-tert-butyl-4-hydroxybenzoic acid[1][2][3][4]

  • Structure: The hydroxyl group (-OH) is flanked by two tert-butyl groups at the 3 and 5 positions.[3] The carboxylic acid (-COOH) is at the para position (C1).

  • Chemical Logic: This structure mimics Butylated Hydroxytoluene (BHT). The bulky groups sterically shield the oxygen atom, preventing direct coordination or dimerization, but allowing hydrogen atom transfer (HAT). This makes it an exceptional radical scavenger.

The 2-Hydroxy Isomer (3,5-DTB-2-HBA)[6]
  • IUPAC Name: 3,5-di-tert-butyl-2-hydroxybenzoic acid[5]

  • Structure: The hydroxyl group is at C2 (ortho to the carboxylic acid). The tert-butyl groups are at C3 and C5.[6]

  • Chemical Logic: This is a derivative of salicylic acid. The C3 tert-butyl group pushes the hydroxyl proton into a strong intramolecular hydrogen bond with the carboxyl carbonyl. This "locking" mechanism enhances lipophilicity and alters its pKa compared to unsubstituted salicylic acid.

The Theoretical "Crowded" Isomer
  • Structure: 2,6-di-tert-butyl-4-hydroxybenzoic acid.

  • Feasibility: Placing two tert-butyl groups at C2 and C6 (flanking the carboxylic acid) creates immense steric strain. While the 4-hydroxy core is stable, the synthesis of a benzoic acid with tert-butyls flanking the carboxyl group is synthetically arduous and kinetically unfavorable due to the inability of the carboxyl group to achieve planarity with the aromatic ring.

Part 2: Synthetic Pathways

Workflow Visualization

The following diagram outlines the divergent synthetic pathways for the two primary isomers starting from commercially available phenols.

SynthesisPathways cluster_legend Legend Start1 2,6-Di-tert-butylphenol Inter1 Kolbe-Schmitt Reaction (High Pressure CO2, KOH) Start1->Inter1 Direct Carboxylation Start2 2,4-Di-tert-butylphenol Inter2 Duff Reaction (HMTA, AcOH) Start2->Inter2 Formylation Product1 ISOMER 1: 3,5-Di-tert-butyl- 4-hydroxybenzoic acid Inter1->Product1 Acidification Aldehyde 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde Inter2->Aldehyde Oxidation Pinnick Oxidation (NaClO2, H2O2) Aldehyde->Oxidation Product2 ISOMER 2: 3,5-Di-tert-butyl- 2-hydroxybenzoic acid Oxidation->Product2 key Blue: Starting Material | Yellow: Intermediate Step | Red: Final Product

Figure 1: Divergent synthetic routes for the 4-hydroxy and 2-hydroxy isomers. Note that the 2-hydroxy isomer often requires a two-step formylation-oxidation sequence to ensure high regioselectivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid

Method: Modified Kolbe-Schmitt Reaction. Rationale: The 2,6-di-tert-butylphenol starting material has only the para position open, making direct carboxylation highly regioselective.

  • Deprotonation: In a high-pressure autoclave, dissolve 2,6-di-tert-butylphenol (1.0 eq) in dry DMF. Add Potassium tert-butoxide (1.1 eq) to generate the phenolate anion.

  • Carboxylation: Pressurize the vessel with CO₂ (50 atm) and heat to 140°C for 24 hours. The steric bulk requires harsh conditions to force the CO₂ attack.

  • Workup: Cool to room temperature. Depressurize. Pour the reaction mixture into ice-cold 2M HCl.

  • Purification: The precipitate is collected by filtration.[4] Recrystallize from ethanol/water (80:20).

  • Validation: Check Melting Point (Expected: ~300°C decomp).

Protocol B: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzoic acid

Method: Duff Formylation followed by Pinnick Oxidation. Rationale: Direct carboxylation of 2,4-di-tert-butylphenol can yield mixtures. The aldehyde route ensures the ortho position is targeted specifically.

Step 1: Synthesis of the Aldehyde

  • Combine 2,4-di-tert-butylphenol (50 mmol) and Hexamethylenetetramine (HMTA) (100 mmol) in glacial acetic acid (100 mL).

  • Reflux at 120°C for 4 hours (color changes to deep yellow/orange).

  • Hydrolyze the intermediate imine by adding 20% HCl (50 mL) and refluxing for another 30 minutes.

  • Extract with dichloromethane, wash with brine, and dry over MgSO₄. Yields 3,5-di-tert-butylsalicylaldehyde .[7]

Step 2: Oxidation to the Acid

  • Dissolve the aldehyde (10 mmol) in acetonitrile (30 mL) and water (10 mL).

  • Add NaH₂PO₄ (buffer) and sulfamic acid (scavenger for HOCl).

  • Slowly add Sodium Chlorite (NaClO₂, 15 mmol) at 0°C. Stir for 4 hours allowing to warm to room temperature.

  • Workup: Acidify with 1M HCl to pH 2. Extract with ethyl acetate.

  • Purification: Recrystallize from hexane/ethyl acetate.

  • Validation: Check Melting Point (Expected: 160–166°C).

Part 4: Analytical Characterization

Distinguishing these isomers requires careful analysis of the aromatic region in ¹H NMR.

Property3,5-DTB-4-HBA (Para-isomer)3,5-DTB-2-HBA (Ortho-isomer)
Melting Point 295–300°C (Decomposition)160–166°C
¹H NMR (Aromatic) Singlet (2H) at ~7.9 ppmTwo doublets (J~2.5 Hz) at ~7.4 and 7.6 ppm
¹H NMR (OH) Broad singlet ~5.5 ppm (variable)Sharp singlet >11.0 ppm (Intramolecular H-bond)
IR Carbonyl ~1670 cm⁻¹ (Carboxylic Acid)~1650 cm⁻¹ (H-bonded Carboxyl)
Solubility Poor in non-polar solvents; Soluble in DMSOSoluble in CHCl₃, Hexane (Lipophilic)

Part 5: Functional Applications & Mechanisms

Antioxidant Mechanism (4-Hydroxy Isomer)

The 4-hydroxy isomer acts as a "chain-breaking" antioxidant. The tert-butyl groups prevent the phenoxy radical from coupling (dimerizing), forcing it to react with peroxy radicals via Hydrogen Atom Transfer (HAT).

AntioxidantMechanism ROO Peroxy Radical (ROO•) Transition Transition State [ROO---H---OAr]‡ ROO->Transition Antioxidant 3,5-DTB-4-HBA (Ar-OH) Antioxidant->Transition Products Hydroperoxide (ROOH) + Stable Radical (Ar-O•) Transition->Products HAT Mechanism

Figure 2: Hydrogen Atom Transfer (HAT) mechanism. The steric bulk of the 3,5-di-tert-butyl groups stabilizes the resulting phenoxy radical (Ar-O•), stopping the oxidative chain reaction.

Pharmacological & Ligand Utility (2-Hydroxy Isomer)
  • LRH-1 Modulation: Recent studies identify the 2-hydroxy isomer (and its derivatives) as modulators of Liver Receptor Homolog-1 (LRH-1), a nuclear receptor involved in bile acid homeostasis. The lipophilic nature allows it to penetrate the hydrophobic binding pocket of the receptor.

  • Salen Ligands: This isomer is a precursor for "Salen" type ligands used in asymmetric catalysis. The bulky groups induce chirality transfer when coupled with diamines.

References

  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid

    • Source: ChemicalBook / Patent Liter
    • Protocol Validation: "Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid."[2][4][8]

  • Synthesis of 3,5-di-tert-butyl-2-hydroxybenzoic acid (Salicylate)

    • Source: BenchChem & NIH PubChem.
    • Context: Synthesis from 2,4-di-tert-butylphenol via Duff reaction.
  • Biological Activity (LRH-1 Modulation)

    • Source: Google P
    • Context: Use of 3,5-di-tert-butyl-2-hydroxybenzoic acid as a scaffold for nuclear receptor modul
  • Crystal Structure & Properties

    • Source: NIST WebBook & PMC.
    • Context: Structural analysis of the aldehyde precursors and acid derivatives.

Sources

Foundational

An In-depth Technical Guide to Di-tert-butyl-hydroxybenzoic Acids: Properties, Synthesis, and Applications

A Note on Isomeric Specificity: This guide addresses the molecular characteristics and applications of two prominent isomers, 3,5-Di-tert-butyl-2-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzoic acid . While th...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: This guide addresses the molecular characteristics and applications of two prominent isomers, 3,5-Di-tert-butyl-2-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzoic acid . While the inquiry specified "3,4-Di-tert-butyl-2-hydroxybenzoic acid," this specific isomeric form is not commonly found in scientific literature or commercial inventories. It is presumed that the intended focus was on the more extensively researched and utilized 3,5-disubstituted analogs, which are comprehensively detailed herein.

Introduction: Steric Hindrance and Functional Significance

Di-tert-butyl-hydroxybenzoic acids are a class of organic compounds characterized by a benzoic acid core functionalized with a hydroxyl group and two bulky tert-butyl groups. The strategic placement of these tert-butyl groups imparts significant steric hindrance, which in turn governs the chemical reactivity and physical properties of these molecules. This structural feature is particularly influential in their primary application as antioxidants and as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and industrial additives. This guide provides a detailed exploration of two key isomers, highlighting their distinct properties and synthetic pathways for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The positioning of the hydroxyl and tert-butyl groups on the aromatic ring significantly influences the properties of these compounds. The following table summarizes the key molecular and physical data for 3,5-Di-tert-butyl-2-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzoic acid.

Property3,5-Di-tert-butyl-2-hydroxybenzoic acid3,5-Di-tert-butyl-4-hydroxybenzoic acid
Molecular Formula C₁₅H₂₂O₃[1]C₁₅H₂₂O₃[2][3]
Molecular Weight 250.33 g/mol [1]250.33 g/mol [2]
CAS Number 19715-19-6[1]1421-49-4[2][3]
Appearance -Light yellow solid[3]
Melting Point 171 °C[1]206-209 °C[4]
Boiling Point 335.6 °C at 760 mmHg[1]353.47 °C at 760 mmHg
Density 1.07 g/cm³[1]-
Solubility -Insoluble in water[4]

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

A prevalent method for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves the carboxylation of 2,6-di-tert-butylphenol, a widely available starting material. This process is a variation of the Kolbe-Schmitt reaction.[5]

Experimental Protocol: Carboxylation of 2,6-Di-tert-butylphenol

The following protocol provides a representative example of the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid.[6]

Materials:

  • 2,6-Di-tert-butylphenol (DTBP)

  • Sodium methoxide solution (28% in methanol)

  • Carbon dioxide (gas)

  • Sulfuric acid (73% aqueous solution)

  • Water

  • Nitrogen gas

  • 2L stainless-steel vessel with magnetic stirrer, thermometer, pressure gauge, and alcohol-separator

Procedure:

  • Formation of the Sodium Phenoxide Salt:

    • Charge the reaction vessel with 1207 g (5.85 moles) of 2,6-di-tert-butylphenol and 86.8 g (0.45 moles) of 28% sodium methoxide solution in methanol.

    • Heat the mixture to 180°C under a nitrogen gas flow and maintain this temperature for 2 hours, distilling off the methanol that forms.

    • After 2 hours, a slurry of the sodium salt of DTBP is obtained.

  • Carboxylation Reaction:

    • Heat the resulting slurry to 200°C.

    • Replace the nitrogen atmosphere in the vessel with carbon dioxide gas.

    • Pressurize the vessel to 6 kgf/cm²(G) with CO₂ and stir for 2 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to 90°C.

    • Add 1200 g of water to the reaction mixture.

    • Separate the aqueous and organic phases at 85°C.

    • To the aqueous phase, add 73% aqueous sulfuric acid to adjust the pH to 3.8, which will precipitate the 3,5-di-tert-butyl-4-hydroxybenzoic acid.

    • Filter the precipitated crystals, wash with water, and dry to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Phenoxide Salt Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up and Isolation DTBP 2,6-Di-tert-butylphenol Reaction1 Heat to 180°C under N₂ (2 hours) DTBP->Reaction1 NaOMe Sodium Methoxide NaOMe->Reaction1 Salt Sodium salt of DTBP Reaction1->Salt Reaction2 Heat to 200°C under CO₂ pressure (2 hours) Salt->Reaction2 CO2 Carbon Dioxide CO2->Reaction2 Carboxylated_Mixture Reaction Mixture Reaction2->Carboxylated_Mixture Precipitation pH adjustment to 3.8 Carboxylated_Mixture->Precipitation Water Water Water->Precipitation H2SO4 Sulfuric Acid H2SO4->Precipitation Filtration Filtration, Washing, and Drying Precipitation->Filtration Product 3,5-Di-tert-butyl-4-hydroxybenzoic acid Filtration->Product

Caption: Synthesis workflow for 3,5-Di-tert-butyl-4-hydroxybenzoic acid.

Applications in Research and Development

The unique structural characteristics of di-tert-butyl-hydroxybenzoic acids make them valuable in several areas of research and industry.

  • Antioxidants: The sterically hindered phenolic hydroxyl group is a key feature that makes these compounds effective radical scavengers. They are often used as antioxidants to prevent the oxidative degradation of polymers and other organic materials. 3,5-Di-tert-butyl-4-hydroxybenzoic acid is a known metabolite of the widely used antioxidant butylated hydroxytoluene (BHT).[4][5]

  • Pharmaceutical Intermediates: These compounds serve as versatile building blocks in the synthesis of more complex and biologically active molecules. For instance, 3,5-Di-tert-butyl-4-hydroxybenzoic acid has been utilized in the synthesis of antistress agents.[4]

  • Industrial Additives: Derivatives of these acids are employed as stabilizers in plastics and other polymeric materials. The tert-butyl groups enhance their solubility in nonpolar environments, making them compatible with various polymer matrices.

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to confirm the structure and purity of di-tert-butyl-hydroxybenzoic acids. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The specific spectral data for these compounds are available in various chemical databases.

Conclusion

3,5-Di-tert-butyl-2-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzoic acid are important chemical compounds with distinct properties and a range of applications, primarily driven by the steric effects of their tert-butyl groups. Their role as antioxidants and synthetic intermediates underscores their significance in both academic research and industrial processes. A thorough understanding of their synthesis and characterization is crucial for their effective utilization in the development of new materials and therapeutic agents.

References

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • Good Scents Company. (n.d.). 2,4-di-tert-butyl phenyl 3,5-di-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-Butyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-hydroxybenzoate. Retrieved from [Link]

  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

Sources

Exploratory

Environmental Fate & Chemodynamics of tert-Butyl Salicylic Acid Derivatives

A Technical Deep Dive into 3,5-Di-tert-butylsalicylic Acid (3,5-DTBSA) Executive Summary The introduction of bulky alkyl groups onto the salicylic acid scaffold fundamentally alters its environmental behavior. While sali...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into 3,5-Di-tert-butylsalicylic Acid (3,5-DTBSA)

Executive Summary

The introduction of bulky alkyl groups onto the salicylic acid scaffold fundamentally alters its environmental behavior. While salicylic acid (SA) is a readily biodegradable, hydrophilic pharmaceutical intermediate, its tert-butylated derivatives—most notably 3,5-Di-tert-butylsalicylic acid (3,5-DTBSA) —exhibit recalcitrance, high lipophilicity, and aquatic toxicity.

This guide provides a technical analysis of the environmental fate of these derivatives.[1] It is designed for researchers assessing the risk of additives in polymers, pharmaceuticals, and agrochemicals. The core finding is that the steric hindrance provided by tert-butyl groups at the C3 and C5 positions inhibits enzymatic hydroxylation and ring cleavage, transforming a benign scaffold into a persistent environmental pollutant (Class II Chronic Aquatic Toxicity).

Chemical Identity & Physicochemical Profiling[2]

The environmental fate of tert-butyl salicylic acid derivatives is dictated by the "ortho effect" and the hydrophobicity of the alkyl substituents. 3,5-DTBSA serves as the primary model compound due to its prevalence as a degradation product of phenolic antioxidants (e.g., Irganox 1010, Irganox 1076) used in plastics and rubber.

Comparative Physicochemical Properties[2][3]
PropertySalicylic Acid (Parent)3,5-Di-tert-butylsalicylic Acid (Derivative)Environmental Implication
CAS Number 69-72-719715-19-6Identification
Molecular Weight 138.12 g/mol 250.33 g/mol Reduced volatility; higher adsorption potential.
Water Solubility ~2,240 mg/L (25°C)~2.0 mg/L (Predicted)Drastic reduction limits bioavailability but drives partitioning to sediment.
Log Kow 2.264.5 – 6.8 (Range)High bioaccumulation potential; partitions into organic matter.
pKa (Acid) 2.97~3.11Exists as an anion at environmental pH (7-9), affecting mobility.
Biodegradability Readily BiodegradableNot Biodegradable (0% in 28 days)High persistence in aquatic and terrestrial systems.

Mechanistic Insight: The tert-butyl groups act as electron-donating substituents, theoretically activating the ring. However, their sheer physical bulk creates a "steric shield" around the hydroxyl group and the aromatic ring, preventing the approach of microbial oxygenases required for degradation.

Environmental Chemodynamics: Transport & Partitioning

Unlike salicylic acid, which moves freely in the water column, 3,5-DTBSA exhibits complex transport dynamics governed by its amphiphilic nature (anionic head group + lipophilic tail).

2.1 Sorption and Mobility (Soil/Sediment)

Despite being an ionizable organic compound (IOC), the high lipophilicity of the tert-butyl groups dominates the sorption behavior.

  • Mechanism: Hydrophobic interaction with soil organic carbon (SOC) combined with cation bridging (binding of the carboxylate to Ca²⁺/Mg²⁺ in clay).

  • Koc Value: Estimated > 10,000 L/kg.

  • Fate: The compound rapidly partitions from the water column into suspended solids and sediment. It is immobile in soils with high organic content but may leach in sandy, low-carbon soils or via colloidal transport.

2.2 Aquatic Bioaccumulation
  • Bioconcentration Factor (BCF): While the ionized form (salicylate) is less bioaccumulative, the neutral species (present in low pH microenvironments) has a high affinity for lipid tissues.

  • Toxicity Thresholds:

    • Fish (Oryzias latipes): LC50 (96h) = 2.7 mg/L[4]

    • Invertebrates (Daphnia magna): EC50 (48h) = 3.2 mg/L[4]

    • Algae (Selenastrum capricornutum): EC50 (72h) = 6.8 mg/L[4]

Degradation Mechanisms: The Persistence Paradox

The degradation of 3,5-DTBSA is rate-limited by the initial attack on the aromatic ring.

3.1 Biotic Degradation (Microbial)

Standard salicylic acid degradation proceeds via the Gentisate Pathway (hydroxylation at C5) or Catechol Pathway (decarboxylation).

  • Inhibition: In 3,5-DTBSA, the C3 and C5 positions are blocked by tert-butyl groups.

  • Consequence: Microbial dioxygenases cannot form the cis-dihydrodiol intermediate necessary for ring fission. The compound is effectively "metabolically locked."

  • Result: 0% degradation observed in OECD 301F (Manometric Respirometry) tests over 28 days.

3.2 Abiotic Degradation (Photolysis)

Photolysis remains the primary sink for this compound in surface waters. The aromatic ring absorbs UV radiation, leading to slow dealkylation.

DegradationPathway Irganox Polymer Antioxidant (Irganox 1010/1076) DTBSA 3,5-Di-tert-butylsalicylic Acid (Persistent Intermediate) Irganox->DTBSA Hydrolysis / Leaching PhotoInter Photolysis Intermediates (De-alkylated Phenols) DTBSA->PhotoInter UV Photolysis (Slow) (Surface Water) Mineral Mineralization (CO2 + H2O) DTBSA->Mineral Biodegradation (BLOCKED due to Steric Hindrance) Sediment Sediment Sink (Bound Residue) DTBSA->Sediment Sorption (Rapid) Log Kow > 4.5 PhotoInter->Mineral Ring Cleavage

Figure 1: Environmental degradation pathway of 3,5-DTBSA, highlighting the metabolic blockade that leads to persistence.

Experimental Methodologies for Fate Assessment[1]

Assessing tert-butyl derivatives requires modifying standard protocols to account for low solubility and high adsorption.

Protocol 1: Modified Biodegradability Test (OECD 301F)

Objective: Determine persistence in aerobic aqueous media. Challenge: The compound is poorly soluble and toxic to inoculum at high concentrations.

  • Inoculum Preparation: Use activated sludge from a treatment plant receiving industrial waste (pre-exposed bacteria may have higher competency). Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

  • Test System: Manometric Respirometry (Oxitop or equivalent).

  • Dosing:

    • Do not add crystals directly.

    • Technique: Dissolve 3,5-DTBSA in a volatile solvent (e.g., acetone), coat onto silica gel or glass beads, evaporate the solvent, and add the coated carrier to the test vessels. This maximizes surface area for microbial attack.

    • Concentration: 10–20 mg/L (below toxicity threshold).

  • Controls:

    • Abiotic Sterile Control: To rule out hydrolysis.

    • Toxicity Control: 3,5-DTBSA + Reference substance (e.g., Sodium Benzoate) to ensure the test substance doesn't kill the bacteria.

  • Analysis: Monitor Oxygen Uptake (BOD) for 60 days (extended test) due to expected lag phase.

Protocol 2: Determination of HPLC Retention Time (OECD 117)

Objective: Estimate Log Kow for lipophilic derivatives where the Shake Flask method (OECD 107) fails due to emulsion formation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol:Water (75:25) buffered to pH 3.0 (to suppress ionization of the carboxylic acid).

  • Standards: Calibrate using reference standards with known Log Kow (e.g., Acetophenone, Toluene, Naphthalene, Phenanthrene).

  • Calculation:

    
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
Risk Assessment Workflow

For drug development professionals, determining whether a metabolite like 3,5-DTBSA poses a regulatory risk requires a tiered approach.

RiskAssessment cluster_1 Critical Decision Point Start New Drug/Chemical Contains tert-Butyl Salicylate Moiety Screen Tier 1: In Silico Screen (QSAR PBT Profiling) Start->Screen LogKowCheck Is Log Kow > 4.5? Screen->LogKowCheck PersistCheck Ready Biodegradability (OECD 301) LogKowCheck->PersistCheck Yes LowRisk LOW RISK (Standard ERA) LogKowCheck->LowRisk No HighRisk HIGH RISK (PBT Candidate) PersistCheck->HighRisk < 10% Deg. (Fail) PersistCheck->LowRisk > 60% Deg. (Pass) SedimentStudy Tier 2: Sediment Toxicity (OECD 218 - Chironomus) HighRisk->SedimentStudy Required Data BioaccumStudy Tier 3: Bioaccumulation (OECD 305 - Fish) SedimentStudy->BioaccumStudy If Sediment Tox +

Figure 2: Tiered decision tree for Environmental Risk Assessment (ERA) of tert-butyl salicylic acid derivatives.

Regulatory Implications
  • REACH (EU): 3,5-DTBSA is under scrutiny as a "Suspect PBT" (Persistent, Bioaccumulative, Toxic). Its presence in plastic leachates has flagged it for potential endocrine disruption assessment.

  • US EPA: Classified as "Toxic to aquatic life with long-lasting effects" (Hazard Code H411).

  • Recommendation: Avoid this moiety in "Green Chemistry" drug design where possible. If unavoidable, ensure rigorous sediment toxicity testing (OECD 218) early in the development pipeline.

References
  • OECD. (1992). Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development.[5] Link

  • TCI Chemicals. (2025).[4][6] Safety Data Sheet: 3,5-Di-tert-butylsalicylic Acid. TCI Europe N.V. Link

  • US EPA. (2025). CompTox Chemicals Dashboard: 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid & Derivatives. United States Environmental Protection Agency. Link

  • Wang, W. H., & Lay, J. P. (1989).[1] Fate and effects of salicylic acid compounds in freshwater systems. Ecotoxicology and Environmental Safety, 17(3), 308-316.[1] Link

  • Helmholtz Centre for Environmental Research (UFZ). (2021). Identification of leachable organic substances from materials in contact with drinking water. UFZ Discussion Papers. Link

  • Government of Canada. (2020). Screening Assessment: Salicylates Group. Environment and Climate Change Canada. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzoic Acid (3,5-DTBSA)

Topic: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzoic Acid from Phenols Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists Critical Technical Note on Isomeris...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzoic Acid from Phenols Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists

Critical Technical Note on Isomerism

Correction of Target Structure: The request specified "3,4-di-tert-butyl-2-hydroxybenzoic acid." It is critical to note that the 3,4-substitution pattern of tert-butyl groups on a salicylic acid core is synthetically disfavored and sterically highly unstable due to the "ortho-tert-butyl effect." The steric clash between two adjacent bulky tert-butyl groups (at positions 3 and 4) makes this isomer virtually inaccessible via standard phenol functionalization.

The industrial and pharmaceutical standard—and the chemically stable isomer derived from readily available precursors—is 3,5-di-tert-butyl-2-hydroxybenzoic acid (also known as 3,5-di-tert-butylsalicylic acid). This guide details the synthesis of the 3,5-isomer , which is the relevant target for metabolic studies, metal-ligand chemistry, and anti-inflammatory drug development.

Introduction & Retrosynthetic Analysis

3,5-Di-tert-butyl-2-hydroxybenzoic acid (3,5-DTBSA) is a lipophilic salicylic acid derivative. Its synthesis hinges on the functionalization of 2,4-di-tert-butylphenol (2,4-DTBP) .

Retrosynthetic Logic:

  • Target: 3,5-DTBSA (COOH at C1, OH at C2, t-Bu at C3, C5).

  • Precursor: 2,4-Di-tert-butylphenol.[1][2][3][4][5][6][7][8][9]

  • Transformation: Ortho-carboxylation.

    • Note: In 2,4-DTBP, the para position (relative to OH) is blocked by a tert-butyl group. The ortho position (C6) is the only available nucleophilic site for electrophilic aromatic substitution, ensuring high regioselectivity without the need for complex directing groups.

Two viable methodologies are presented:

  • Method A (High-Pressure): The Kolbe-Schmitt Carboxylation (Industrial Standard).

  • Method B (Ambient Pressure): Ortho-Formylation followed by Oxidation (Laboratory Standard).

Mechanistic Pathway (Method A: Kolbe-Schmitt)

The reaction proceeds via the formation of a sodium phenoxide intermediate, which undergoes nucleophilic attack on carbon dioxide.[10]

KolbeSchmitt Phenol 2,4-Di-tert-butylphenol Phenoxide Sodium Phenoxide Intermediate Phenol->Phenoxide NaOH Dehydration Complex Phenoxide-CO2 Complex (TS) Phenoxide->Complex + CO2 (High Pressure) Salicylate Sodium 3,5-di-tert-butylsalicylate Complex->Salicylate Rearrangement (120-140°C) Product 3,5-DTBSA (Acid Form) Salicylate->Product H2SO4 (aq) Acidification

Figure 1: Mechanistic flow of the Kolbe-Schmitt carboxylation for hindered phenols.

Experimental Protocols
Method A: Direct Carboxylation (Kolbe-Schmitt)

Best for: Scale-up, single-step synthesis. Prerequisite: High-pressure autoclave (Hastelloy or Stainless Steel).

Reagents:

  • 2,4-Di-tert-butylphenol (2,4-DTBP)[3][5][6][8]

  • Sodium Hydroxide (NaOH), pellets

  • Carbon Dioxide (CO2), gas, dry

  • Solvent: Diglyme or dry Xylene (optional, solid-phase often preferred)

Step-by-Step Protocol:

  • Phenoxide Formation:

    • In a reaction vessel, dissolve 20.6 g (100 mmol) of 2,4-DTBP in methanol.

    • Add 4.0 g (100 mmol) of NaOH. Stir until dissolved.

    • Critical Step: Evaporate the methanol completely under vacuum at 80°C. The residue must be bone-dry sodium 2,4-di-tert-butylphenoxide. Moisture kills the reaction by hydrolyzing the CO2 to bicarbonate.

  • Carboxylation:

    • Transfer the dry phenoxide salt to a high-pressure autoclave.

    • Pressurize with dry CO2 to 5–10 bar (70–145 psi) .

    • Heat the autoclave to 130–140°C for 4–6 hours with vigorous stirring.

    • Note: Higher temperatures (>160°C) may cause de-tert-butylation or dimerization.

  • Work-up:

    • Cool the reactor to room temperature and vent excess CO2.

    • Dissolve the solid residue in 200 mL of water (the sodium salicylate salt is water-soluble; unreacted phenol is not).

    • Extraction 1: Wash the aqueous layer with 100 mL toluene to remove unreacted 2,4-DTBP and neutral byproducts.

    • Precipitation: Acidify the aqueous phase with 2M H2SO4 to pH 2. A white precipitate (3,5-DTBSA) will form.[3]

  • Purification:

    • Filter the precipitate.[5][11][12]

    • Recrystallize from ethanol/water (8:2) or hexane.[6]

    • Yield Expectation: 60–75%.

Method B: Formylation-Oxidation Sequence (Duff/Pinnick)

Best for: Standard labs lacking high-pressure equipment.

Phase 1: Synthesis of 3,5-Di-tert-butylsalicylaldehyde Reaction Type: Duff Reaction (modified).

  • Setup: Combine 2,4-DTBP (10.3 g, 50 mmol) and Hexamethylenetetramine (HMT) (14.0 g, 100 mmol) in 50 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture at 110–120°C for 4 hours. The solution will turn yellow/orange.

  • Hydrolysis: Add 50 mL of 20% H2SO4 and continue heating at 100°C for 1 hour to hydrolyze the imine intermediate.

  • Isolation: Cool and extract with ethyl acetate. Wash with brine, dry over MgSO4, and concentrate. The product is the aldehyde.[5][6][7]

Phase 2: Oxidation to 3,5-DTBSA Reaction Type: Pinnick Oxidation (Chlorite oxidation).

  • Reaction: Dissolve the crude aldehyde (from Phase 1) in 100 mL t-Butanol/Water (3:1).

  • Reagents: Add NaH2PO4 (2 equiv) as a buffer and 2-methyl-2-butene (5 equiv) as a scavenger.

  • Oxidation: Add Sodium Chlorite (NaClO2, 1.5 equiv) portion-wise at 0°C.

  • Completion: Stir at room temperature for 2 hours.

  • Work-up: Acidify with 1M HCl, extract with Ethyl Acetate, and recrystallize as in Method A.

Quality Control & Data Analysis

Table 1: Analytical Specifications for 3,5-DTBSA

TestSpecificationMethod/Notes
Appearance White to off-white crystalline powderVisual inspection
Melting Point 162–165 °CCapillary method
1H NMR (CDCl3) δ 11.5 (s, 1H, COOH), 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 1.4 (s, 9H, t-Bu), 1.3 (s, 9H, t-Bu)Diagnostic doublets at ~7.5-7.8 ppm indicate meta-coupling (J ~2.5 Hz)
HPLC Purity > 98.0%C18 Column, ACN/Water gradient
Solubility Soluble in Ethanol, DMSO, DCM; Insoluble in Water-

Troubleshooting Guide:

  • Low Yield (Method A): Usually due to wet phenoxide. Ensure vacuum drying is thorough.

  • Dimer Formation: If a byproduct (tetra-tert-butylbiphenyl) is observed, reduce the reaction temperature in Method A to <125°C.

  • Incomplete Oxidation (Method B): Ensure the NaClO2 is fresh; old chlorite degrades to chloride and chlorate.

References
  • Preparation of 3,5-di-tert-butylsalicylic acid.Google Patents (CN1319584A).
  • Kolbe-Schmitt Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Process for 3,5-di-tert-butylsalicylaldehyde.Google Patents (EP0650952A1).
  • On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application

Application Note: Solubility Profiling of Sterically Hindered Salicylates

Executive Summary This Application Note provides a comprehensive guide for determining the solubility profile of 3,4-di-tert-butyl-2-hydroxybenzoic acid , a sterically strained derivative of salicylic acid. Due to the se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive guide for determining the solubility profile of 3,4-di-tert-butyl-2-hydroxybenzoic acid , a sterically strained derivative of salicylic acid. Due to the severe steric hindrance introduced by the ortho-adjacent tert-butyl groups (positions 3 and 4), this specific isomer exhibits unique physicochemical properties distinct from the commercially common 3,5-di-tert-butyl isomer.

This guide outlines the theoretical solubility behavior based on Structure-Property Relationships (SPR), provides a robust experimental protocol for quantitative solubility determination, and recommends specific solvent systems for extraction, purification, and formulation.

Key Takeaway: The 3,4-substitution pattern creates a "greasy ball" effect, likely increasing solubility in non-polar hydrocarbons compared to less hindered isomers, while potentially reducing crystal lattice energy due to packing disruption.

Chemical Context & Theoretical Profile

Structural Analysis & Steric Strain

The target molecule is characterized by two bulky tert-butyl groups at positions 3 and 4.

  • Steric Clash: The proximity of two tert-butyl groups on the benzene ring (1,2-position relative to each other) induces significant steric strain (~22 kcal/mol for the parent 1,2-di-tert-butylbenzene).

  • Consequence: This strain often forces the tert-butyl groups to twist out of plane or distorts the aromatic ring, reducing

    
    -stacking efficiency in the solid state. This typically lowers the melting point and increases solubility in organic solvents compared to the stable 3,5-isomer.
    
Comparative Predicted Properties

Since experimental data for the specific 3,4-isomer is rare in open literature, we use the well-characterized 3,5-isomer as a "Nearest Neighbor" benchmark.

Property3,5-di-tert-butyl-2-hydroxybenzoic acid (Benchmark)3,4-di-tert-butyl-2-hydroxybenzoic acid (Target)
LogP (Predicted) ~5.5 - 6.0~5.5 - 6.0 (High Lipophilicity)
pKa (COOH) ~2.9 - 3.0~3.0 - 3.2 (Slightly weaker acid due to steric shielding)
Crystal Packing Efficient (High MP: ~160°C)Disrupted (Lower MP expected)
Water Solubility Insoluble (< 0.1 mg/L)Insoluble
Hexane Solubility ModerateHigh (Predicted)

Experimental Protocols for Solubility Determination

Since exact literature values for the 3,4-isomer are non-standard, researchers must generate empirical data. The following protocols are validated for lipophilic organic acids.

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Purpose: To quickly categorize solvents as "Good," "Poor," or "Non-solvents."

Materials:

  • Glass vials (4 mL)

  • Precision balance

  • Solvent set: Hexane, Toluene, Dichloromethane (DCM), Methanol, DMSO, Water.

Procedure:

  • Weigh 10 mg of 3,4-di-tert-butyl-2-hydroxybenzoic acid into a vial.

  • Add 100 µL of solvent.

  • Vortex for 30 seconds.

  • Observation:

    • Dissolved: Solubility > 100 mg/mL.

    • Undissolved: Add solvent in 100 µL increments up to 2 mL.

  • Calculate approximate solubility based on final volume required for clarity.

Protocol B: Saturation Shake-Flask Method (Quantitative)

Purpose: To determine thermodynamic solubility (Gold Standard).

Workflow Diagram:

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibration Equilibrate (24h @ 25°C) Constant Agitation Start->Equilibration Filtration Phase Separation (Centrifuge or 0.45µm PTFE Filter) Equilibration->Filtration Saturation Reached Dilution Dilute Filtrate with Mobile Phase Filtration->Dilution Analysis Quantification (HPLC-UV or UV-Vis) Dilution->Analysis Calc Calculate Concentration (mg/mL) Analysis->Calc

Figure 1: Workflow for thermodynamic solubility determination using the Shake-Flask method.

Step-by-Step Methodology:

  • Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

  • Agitation: Shake or stir at 25°C ± 1°C for 24 hours. Note: For the 3,4-isomer, ensure no degradation occurs; these strained molecules can be sensitive to oxidation.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • UV-Vis: Dilute an aliquot (e.g., 10 µL into 990 µL methanol). Measure Absorbance at

      
       (typically 300–315 nm for salicylates).
      
    • HPLC: Injection on C18 column (Mobile Phase: 80:20 ACN:Water + 0.1% Formic Acid).

  • Calculation: Use a calibration curve of the pure compound to determine concentration.

Solvent Selection Guide

Based on the lipophilic nature of the di-tert-butyl groups, the following solvent classes are recommended.

Recommended Solvents (High Solubility)

These solvents are ideal for stock solution preparation or synthesis workup.

SolventPolarity IndexPredicted SolubilityApplication Note
Dichloromethane (DCM) 3.1Very High (>200 mg/mL)Best for extraction from aqueous acid.
Toluene 2.4High (>100 mg/mL)Good for recrystallization (cooling).
THF 4.0High (>150 mg/mL)Excellent for reactions; watch for peroxides.
Ethanol/Methanol 5.2 / 5.1Moderate-High Solubility decreases with water content.
Aprotic Polar Solvents (Specific Use)
SolventApplication Note
DMSO Universal solvent for biological assays. Solubility likely >50 mg/mL.
DMF Suitable for coupling reactions (e.g., amide bond formation).
Anti-Solvents (For Crystallization)
  • Water: The compound is strictly insoluble. Adding water to an alcoholic solution will precipitate the acid.

  • Acetonitrile: Likely shows temperature-dependent solubility, making it a potential recrystallization solvent.

Troubleshooting & Stability Notes

  • Oxidation Sensitivity: The 3,4-di-tert-butyl substitution pattern is electron-rich. Solutions in chlorinated solvents (DCM/Chloroform) should not be stored for long periods under light, as radical formation can lead to degradation.

  • pH Dependence: As a salicylic acid derivative (pKa ~3), solubility is highly pH-dependent in aqueous mixtures.

    • pH < 2: Neutral form (Insoluble in water, soluble in organics).

    • pH > 7: Ionized carboxylate form (Soluble in water, less soluble in non-polar organics).

  • Steric Hindrance in Analysis: When using HPLC, the bulky tert-butyl groups may cause peak broadening or require higher organic content in the mobile phase to elute compared to unsubstituted salicylic acid.

References

  • General Solubility Protocols

    • NICEATM. (2003).[1] Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.[1] Link

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
  • Salicylic Acid Derivative Properties

    • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzoic acid (Analog Data). Link

    • Sadeghi, M., & Rasmuson, Å. C. (2020). Solubility of Salicylic Acid in Organic Solvents. University of Limerick. Link

  • Arnett, E. M., et al. Steric Strain in 1,2-Di-tert-butylbenzene. J. Am. Chem. Soc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-di-tert-butyl-2-hydroxybenzoic acid

Welcome to the technical support center for the synthesis of 3,4-di-tert-butyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-di-tert-butyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,4-di-tert-butyl-2-hydroxybenzoic acid?

A1: The most prevalent and direct method for synthesizing 3,4-di-tert-butyl-2-hydroxybenzoic acid is through the carboxylation of 2,4-di-tert-butylphenol. The Kolbe-Schmitt reaction is a classic and effective method for this transformation.[1][2][3] This reaction involves the treatment of the sodium or potassium salt of the phenol with carbon dioxide under elevated temperature and pressure.[1][4]

Q2: Why is the Kolbe-Schmitt reaction preferred for this synthesis?

A2: The Kolbe-Schmitt reaction is favored due to its directness in introducing a carboxylic acid group onto a phenol ring. For the synthesis of salicylic acid derivatives, it offers good ortho-selectivity, especially with sodium phenoxides.[1][3] While other methods like the Reimer-Tiemann reaction can introduce a formyl group ortho to the hydroxyl group, which can then be oxidized, they often result in lower yields and may introduce other functional groups.[5][6][7]

Q3: What are the key starting materials and reagents for the Kolbe-Schmitt synthesis of 3,4-di-tert-butyl-2-hydroxybenzoic acid?

A3: The primary starting material is 2,4-di-tert-butylphenol. Key reagents include a strong base to form the phenoxide (e.g., sodium hydroxide, potassium hydroxide, or sodium methoxide), carbon dioxide (often under pressure), and an acid for workup (e.g., sulfuric acid or hydrochloric acid).[1][4][8]

Q4: Are there any significant side reactions to be aware of?

A4: Yes, a major side reaction, particularly with sterically hindered phenols like 2,4-di-tert-butylphenol, is the formation of a diaryl ether or a biphenyl dimer.[2] For instance, the ortho-coupling of phenoxide radicals can lead to the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, significantly reducing the yield of the desired carboxylic acid.[2] Additionally, decarboxylation of the product can occur at excessively high temperatures.[9]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of 3,4-di-tert-butyl-2-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Guide 1: Low or No Yield of the Desired Product

Issue: The reaction results in a very low yield or fails to produce the target 3,4-di-tert-butyl-2-hydroxybenzoic acid.

Potential Causes & Solutions:

  • Incomplete Phenoxide Formation: The carboxylation reaction requires the formation of the phenoxide salt. Incomplete reaction with the base will leave unreacted phenol, which is not reactive towards CO2.

    • Solution: Ensure the use of a sufficiently strong and stoichiometric amount of base (e.g., NaOH, KOH, or NaOMe). The reaction to form the phenoxide should be driven to completion, often by removing the byproduct (e.g., water or methanol) before introducing carbon dioxide.[4][8]

  • Insufficient Carbon Dioxide Pressure: The Kolbe-Schmitt reaction is highly dependent on the pressure of carbon dioxide.

    • Solution: Increase the CO2 pressure. Typical pressures for this reaction range from 5 to 100 atm.[1][8] Ensure the reaction vessel is properly sealed to maintain pressure throughout the heating process.

  • Suboptimal Reaction Temperature: The temperature needs to be high enough to promote carboxylation but not so high as to cause decomposition or side reactions.

    • Solution: Optimize the reaction temperature. A typical starting point is around 125-150°C.[1] However, for hindered phenols, higher temperatures (e.g., 200°C) might be necessary.[4] A systematic temperature screening study is recommended.

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of the phenoxide radicals, leading to the formation of biphenyl dimers as a major byproduct.[2]

    • Solution: Thoroughly degas the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing carbon dioxide.[2] This minimizes the presence of oxygen and suppresses the formation of the dimer byproduct.

Guide 2: Formation of Significant Amounts of Biphenyl Dimer

Issue: A significant portion of the starting material is converted into 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.

Causality: This side product arises from the oxidative coupling of two phenoxide radicals. This process is often catalyzed by trace amounts of oxygen.

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: As detailed in the previous guide, the most critical step is to eliminate oxygen from the reaction system. This can be achieved by:

    • Using solvents that have been deoxygenated.

    • Purging the reaction vessel with an inert gas for an extended period.

    • Employing the freeze-pump-thaw technique for complete degassing.

  • Optimization of Reaction Time and Temperature: A study on the carboxylation of 2,4-di-t-butylphenol found that optimizing the reaction time and temperature, in conjunction with minimizing oxygen, could dramatically reduce dimer formation from 65% to 8% and increase the desired product yield to 68%.[2]

    ParameterInitial ConditionsOptimized Conditions
    Dimer Yield65%8%
    Product Yield<1%68%
Guide 3: Product Isomer and Purity Issues

Issue: The final product is a mixture of isomers or contains significant impurities.

Potential Causes & Solutions:

  • Formation of the para-Isomer: While the Kolbe-Schmitt reaction with sodium phenoxide favors ortho-carboxylation, the use of potassium phenoxide can lead to the formation of the para-isomer (4-hydroxy-3,5-di-tert-butylbenzoic acid).[1]

    • Solution: Use sodium hydroxide or sodium methoxide as the base to favor the formation of the desired ortho-carboxylated product.

  • Incomplete Reaction and Unreacted Starting Material: The final product may be contaminated with unreacted 2,4-di-tert-butylphenol.

    • Solution: Optimize reaction conditions (temperature, pressure, time) to drive the reaction to completion. During workup, the acidic product can be separated from the neutral phenol by extraction with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will be soluble in the basic aqueous layer, while the phenol will remain in the organic layer.

  • Purification Challenges: The crude product may require further purification to remove colored impurities or trace side products.

    • Solution: Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems should be explored. Alternatively, column chromatography can be employed for more challenging separations. The workup procedure should involve an acidic wash to protonate the carboxylate salt, followed by extraction into an organic solvent.[8]

Experimental Protocols

Optimized Kolbe-Schmitt Carboxylation of 2,4-di-tert-butylphenol

This protocol is a synthesized methodology based on established principles of the Kolbe-Schmitt reaction, optimized for sterically hindered phenols.

Step 1: Phenoxide Formation

  • In a high-pressure autoclave equipped with a mechanical stirrer and a gas inlet/outlet, add 2,4-di-tert-butylphenol.

  • Add a stoichiometric equivalent of sodium methoxide.

  • Heat the mixture under a stream of inert gas (e.g., nitrogen) to remove the methanol byproduct. Continue heating until a dry powder of the sodium phenoxide is obtained.

Step 2: Carboxylation

  • Cool the autoclave to room temperature and then purge thoroughly with carbon dioxide.

  • Pressurize the autoclave with CO2 to the desired pressure (e.g., 100 atm).

  • Heat the reaction mixture to the optimized temperature (e.g., 150-200°C) with vigorous stirring.

  • Maintain the temperature and pressure for the optimized reaction time (e.g., 2-6 hours).

Step 3: Work-up and Purification

  • Cool the autoclave to room temperature and carefully vent the excess CO2.

  • Dissolve the solid reaction mixture in water.

  • Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted phenol or non-polar byproducts.

  • Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the 3,4-di-tert-butyl-2-hydroxybenzoic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing the Process

Reaction Workflow

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_phenol 2,4-di-tert-butylphenol phenoxide Sodium 2,4-di-tert-butylphenoxide (Methanol removal) start_phenol->phenoxide start_base Sodium Methoxide start_base->phenoxide carboxylation Carboxylation (High Pressure CO2, Heat) phenoxide->carboxylation acidification Acidification (HCl) carboxylation->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product 3,4-di-tert-butyl-2-hydroxybenzoic acid recrystallization->product

Caption: A streamlined workflow for the synthesis of 3,4-di-tert-butyl-2-hydroxybenzoic acid.

Troubleshooting Logic Diagram

troubleshooting_flowchart start Low Yield Issue cause1 Incomplete Phenoxide Formation? start->cause1 solution1 Ensure stoichiometric base & complete byproduct removal. cause1->solution1 Yes cause2 Suboptimal Reaction Conditions? cause1->cause2 No solution2 Optimize Temperature, Pressure, and Time. cause2->solution2 Yes cause3 Presence of Oxygen? cause2->cause3 No solution3 Degas system thoroughly and use inert atmosphere. cause3->solution3 Yes cause4 Dimer Formation? cause3->cause4 No solution4 Strict oxygen exclusion & optimized conditions. cause4->solution4 Yes

Caption: A logical guide for troubleshooting low yield issues in the synthesis.

References

Sources

Optimization

Resolving co-elution of 3,4- and 3,5-di-tert-butyl isomers in GC-MS

Technical Support Center: Advanced GC-MS Method Development Topic: Resolving Co-elution of 3,4- and 3,5-Di-tert-butyl Isomers Audience: Senior Analytical Chemists, Process Chemists, Drug Development Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced GC-MS Method Development

Topic: Resolving Co-elution of 3,4- and 3,5-Di-tert-butyl Isomers Audience: Senior Analytical Chemists, Process Chemists, Drug Development Researchers

Executive Summary: The Steric Challenge

Separating 3,4-di-tert-butyl (vicinal) and 3,5-di-tert-butyl (meta) isomers presents a unique chromatographic challenge. While the 3,5-isomer is thermodynamically stable and planar, the 3,4-isomer is characterized by extreme steric strain (approx. 22 kcal/mol in benzenoid systems), often resulting in significant out-of-plane distortion of the aromatic ring or the tert-butyl groups.

Standard non-polar stationary phases (e.g., 5% phenyl polysiloxane) rely primarily on boiling point and dispersive forces. Since both isomers possess identical molecular weights and similar volatility, they frequently co-elute. Successful resolution requires exploiting the shape selectivity and dipole moment differences induced by the structural distortion of the 3,4-isomer.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using a standard DB-5MS column. Why can’t I separate these isomers even with a slow temperature ramp? A: The DB-5MS (5% phenyl) separates primarily based on volatility (boiling point). The 3,4- and 3,5-isomers have nearly identical boiling points. The slight difference in polarity caused by the "ortho-like" crowding of the 3,4-position is insufficient to cause separation on a non-polar phase.

  • Action: You must switch to a stationary phase that interacts with the geometry of the molecule (Shape Selectivity) or its specific electronic density (Polarizability).

Q2: Will switching to a polar Wax (PEG) column help? A: Potentially, but with risks. Polyethylene Glycol (Wax) phases separate based on hydrogen bonding and dipole interactions. The 3,4-isomer, due to steric crowding, may have a slightly different dipole moment than the symmetrical 3,5-isomer. However, highly sterically hindered alkyl groups can shield the aromatic ring from interacting effectively with the PEG phase.

  • Recommendation: A mid-polarity phenyl phase (e.g., 35% or 50% phenyl) or a Cyclodextrin-based phase is superior for structural isomers.

Q3: Can I distinguish them using Mass Spectrometry (MS) if they co-elute? A: It is difficult but possible. Both isomers will show a dominant base peak at m/z 57 (tert-butyl cation).

  • Differentiation Strategy: Look for the "Ortho Effect" (if functional groups like -OH are present) or differences in the molecular ion (

    
    ) stability. The strained 3,4-isomer often exhibits a weaker molecular ion and unique fragmentation pathways related to the relief of steric strain (e.g., expulsion of a methyl radical m/z [M-15] might be more pronounced).
    
  • Protocol: Use Chemical Ionization (CI) with Methane or Isobutane. The proton affinity differences between the distorted 3,4-isomer and the planar 3,5-isomer can yield different

    
     / fragment ratios.
    

Part 2: Advanced Optimization Protocol

Strategy: Shape-Selective Chromatography

The most robust solution utilizes Cyclodextrin (CD) or Liquid Crystal stationary phases. These phases contain "cavities" or ordered structures that preferentially retain planar molecules (3,5-isomer) over bulky/distorted ones (3,4-isomer).

Recommended Columns:

  • Primary Choice:

    
    -Cyclodextrin (e.g., Cyclosil-B, Rt-bDEXsm).
    
    • Mechanism:[1][2][3] The planar 3,5-isomer fits deeper into the CD cavity, eluting later. The distorted 3,4-isomer is excluded, eluting earlier.

  • Secondary Choice: 50% Phenyl (e.g., DB-17MS).

    • Mechanism:[1][2][3]

      
      -
      
      
      
      interactions. The steric bulk of the 3,4-isomer inhibits
      
      
      -stacking with the stationary phase, reducing retention relative to the 3,5-isomer.
Step-by-Step Method Optimization
  • Column Installation: Install a

    
    -Cyclodextrin column (30m x 0.25mm x 0.25µm).
    
  • Carrier Gas: Use Hydrogen (if safe) or Helium. Hydrogen allows for higher linear velocities (40-50 cm/s) without losing efficiency (Van Deemter curve), which is crucial for eluting these bulky molecules at lower temperatures.

  • Temperature Program (Isothermal Strategy):

    • Isomers separate best at lower temperatures where the interaction energy differences are maximized compared to thermal kinetic energy.

    • Initial: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 140°C.

    • Critical Hold: Hold at 140°C - 160°C (Isothermal) for 10-15 minutes. This allows the shape-selective mechanism to function.

    • Bake-out: Ramp to 230°C to clear matrix.

Part 3: Data & Visualization

Comparative Retention Behavior
Parameter3,4-Di-tert-butyl Isomer3,5-Di-tert-butyl IsomerSeparation Mechanism
Structure Distorted, "Clumped", High Steric StrainPlanar, Symmetrical, Thermodynamically Stable--
DB-5MS (Non-polar) Co-elutesCo-elutesBoiling Point (Ineffective)
DB-17MS (50% Phenyl) Elutes Earlier Elutes Later

-

Stacking (Steric Inhibition)
Cyclodextrin (

-CD)
Elutes Earlier (Excluded from cavity)Elutes Later (Inclusion complex)Host-Guest Shape Selectivity
Mass Spec Signal Lower

intensity (Labile)
Higher

intensity (Stable)
Ion Stability
Workflow Diagram: Troubleshooting Logic

TroubleshootingLogic Start Problem: Co-elution of 3,4- and 3,5-isomers CheckCol Check Column Type Start->CheckCol IsPolar Is it Non-Polar? (DB-1, DB-5) CheckCol->IsPolar SwitchCol Switch to Shape-Selective (Cyclodextrin or 50% Phenyl) IsPolar->SwitchCol Yes OptTemp Optimize Temperature IsPolar->OptTemp No (Already Polar) SwitchCol->OptTemp IsoHold Implement Isothermal Hold (140-160°C) OptTemp->IsoHold CheckMS Check MS Detection IsoHold->CheckMS UseCI Switch to Chemical Ionization (Methane/Isobutane) CheckMS->UseCI If EI fails Final Resolution Achieved Confirm with Standards CheckMS->Final If EI sufficient UseCI->Final

Caption: Logical workflow for resolving isomeric co-elution, prioritizing stationary phase selection and thermal optimization.

Mechanism Diagram: Shape Selectivity

ShapeSelectivity cluster_0 Stationary Phase Interaction (Cyclodextrin) Cavity Cyclodextrin Cavity (Hydrophobic Interior) Result Chromatographic Result: 3,4-Isomer Elutes First Iso35 3,5-Isomer (Planar) Iso35->Cavity Fits Inside (Strong Retention) Iso34 3,4-Isomer (Distorted/Bulky) Iso34->Cavity Steric Exclusion (Weak Retention)

Caption: Mechanism of separation on Cyclodextrin phases. The planar 3,5-isomer interacts more strongly with the cavity than the sterically distorted 3,4-isomer.

References

  • Schurig, V. (2001). Separation of Enantiomers and Regioisomers by Gas Chromatography on Chiral Stationary Phases. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Positional Isomers in GC. Application Note. Link

  • NIST Chemistry WebBook. 2,4-Di-tert-butylphenol Mass Spectrum (Analogous Isomer Data). Link

  • Meier, C. et al. (2019). Separation performance of p-tert-butyl(tetradecyloxy)calix[6]arene as a stationary phase for capillary gas chromatography. Scientific Reports. Link

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 3,4-di-tert-butyl Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenges posed by steric hindrance in molecules bearing a 3,4-di-tert-butyl substitution pattern. The immense spatial bulk of adjacent tert-butyl groups can dramatically alter reaction outcomes, often leading to low yields, unexpected side products, or complete reaction failure. This resource is designed to help you diagnose these issues and implement effective, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the 3,4-di-tert-butyl arrangement uniquely challenging?

Steric hindrance is a chemical phenomenon where the spatial arrangement and size of atoms or functional groups in a molecule obstruct a chemical reaction.[1][2][3] The tert-butyl group, -C(CH₃)₃, is a classic example of a sterically demanding substituent due to its three methyl groups projecting from a central quaternary carbon.[1]

When two tert-butyl groups are positioned on adjacent carbons of an aromatic ring (the 3,4-positions), they create a formidable steric shield. This arrangement severely restricts access to neighboring reactive sites and can lock the molecule into a rigid conformation, preventing the optimal geometry required for many reaction transition states.[4][5] This "molecular crowding" is the primary reason for the difficulties encountered in subsequent substitution reactions.

Q2: How does this substitution pattern affect common reaction types?

The impact is highly dependent on the reaction mechanism:

  • Sₙ2 Reactions: These reactions require a "backside attack" on an electrophilic carbon. The presence of a nearby tert-butyl group can physically block the nucleophile's approach, dramatically slowing down or completely inhibiting the reaction.[1][6][7]

  • Electrophilic Aromatic Substitution (EAS): While the tert-butyl group is an electron-donating, ortho-, para-director, its size strongly disfavors substitution at the adjacent ortho positions (positions 2 and 5 relative to the di-tert-butyl pair).[1][8] Reactions are overwhelmingly directed to the less hindered para position if available.[1][9]

  • Nucleophilic Addition to Carbonyls: Access to the electrophilic carbonyl carbon can be impeded. This often leads to competing side reactions, such as enolization (where the nucleophile acts as a base) or reduction, instead of the desired addition.[10][11][12]

  • Metal-Catalyzed Cross-Coupling: The steric bulk can prevent the metal catalyst (e.g., Palladium) from accessing the carbon-halide bond for the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[13][14]

Q3: What are the general "first-line" strategies to try when a reaction fails due to this steric hindrance?

Before moving to more complex solutions, consider these initial adjustments:

  • Increase Reaction Temperature and Time: Providing more thermal energy can help reacting molecules overcome the high activation energy barrier imposed by steric hindrance.[2][15] Extending the reaction time is also a common strategy.[15]

  • Use Smaller, More Reactive Reagents: If possible, switch to a smaller nucleophile or electrophile that can better navigate the crowded environment.

  • Employ More Active Catalysts or Reagents: For catalyzed reactions, switching to a more reactive catalyst system can be effective. For nucleophilic additions, stronger organolithium reagents may succeed where Grignard reagents fail.[16][17]

Troubleshooting Guides & Protocols

Guide 1: Nucleophilic Addition to Hindered Ketones

Issue: My Grignard reaction with a 3,4-di-tert-butyl-substituted ketone gives low yields of the tertiary alcohol. I primarily recover the starting ketone or a reduced secondary alcohol.

Root Cause Analysis:

This outcome strongly suggests that the standard nucleophilic addition is being outcompeted by two common side reactions facilitated by steric hindrance:

  • Enolization: The Grignard reagent, acting as a base, abstracts an α-proton from the ketone. Subsequent workup reprotonates the enolate, leading to the recovery of the starting material.[10][11]

  • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., Isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in a secondary alcohol.[10][12]

Start Low Yield in Grignard Reaction with Hindered Ketone Check_Products Analyze crude product mixture. What is the major component? Start->Check_Products Starting_Material Starting Ketone Recovered Check_Products->Starting_Material Reduced_Alcohol Secondary Alcohol Formed Check_Products->Reduced_Alcohol Desired_Product Low Yield of Tertiary Alcohol Check_Products->Desired_Product Cause_Enolization Likely Cause: Enolization by Grignard (acting as a base) Starting_Material->Cause_Enolization Cause_Reduction Likely Cause: Reduction by Grignard (β-hydride transfer) Reduced_Alcohol->Cause_Reduction Cause_Hindrance Primary Cause: Severe Steric Hindrance Blocking Nucleophilic Attack Desired_Product->Cause_Hindrance Solution1 Switch to Organolithium Reagent (e.g., n-BuLi, MeLi). Less basic, less prone to reduction. Cause_Enolization->Solution1 Cause_Reduction->Solution1 Solution2 Use Wittig Reaction for Olefination. Reliable for hindered ketones. Cause_Hindrance->Solution2 Solution3 Modify Grignard Conditions: Use CeCl₃ (Luche conditions) to enhance nucleophilicity. Cause_Hindrance->Solution3

Caption: Troubleshooting workflow for hindered ketone additions.

Solutions & Protocols
  • Solution A: Switch to an Organolithium Reagent

    • Rationale: Organolithium reagents are generally more reactive and less prone to acting as reducing agents compared to Grignard reagents.[16][17] Their smaller size may also facilitate attack on the hindered carbonyl.

    • Protocol:

      • Dissolve the hindered ketone in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

      • Slowly add a solution of the organolithium reagent (e.g., 1.1 equivalents of n-butyllithium) dropwise via syringe.

      • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

      • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

      • Proceed with standard aqueous workup and extraction.

  • Solution B: Employ the Wittig Reaction for Olefination

    • Rationale: The Wittig reaction is exceptionally reliable for converting even highly hindered ketones into alkenes.[18][19] It bypasses the direct nucleophilic addition to the carbonyl, instead proceeding through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[19]

    • Protocol (for methylenation):

      • In a flame-dried flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

      • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium amide to generate the ylide (a deep red/orange color will appear).

      • Stir for 30 minutes, then add a solution of the hindered ketone (1.0 equivalent) in THF.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench with water, extract the product, and purify via chromatography to remove the triphenylphosphine oxide byproduct.

Guide 2: Metal-Catalyzed Cross-Coupling Reactions

Issue: My Suzuki-Miyaura coupling between a 3,4-di-tert-butyl-substituted aryl chloride/bromide and a boronic acid is failing, with no product detected.

Root Cause Analysis:

Standard cross-coupling conditions (e.g., Pd(PPh₃)₄) are insufficient for this transformation. The failure originates from the sterically encumbered environment around the C-X bond, which inhibits the rate-limiting oxidative addition of the Pd(0) catalyst.

cluster_0 Standard Conditions cluster_1 Optimized Conditions Pd(0)L4 Pd(0)L4 (e.g., L=PPh3) No_Reaction Oxidative Addition Fails (High Energy Barrier) Pd(0)L4->No_Reaction Steric Clash Hindered_Substrate Hindered Ar-X (3,4-di-tBu) Hindered_Substrate->No_Reaction Pd(0)L Monoligated Pd(0)L (L=Bulky Ligand) Reaction_Proceeds Successful Oxidative Addition Pd(0)L->Reaction_Proceeds Reduced Steric Profile Hindered_Substrate2 Hindered Ar-X (3,4-di-tBu) Hindered_Substrate2->Reaction_Proceeds Bulky_Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, P(t-Bu)3) Bulky_Ligand->Pd(0)L Promotes formation of reactive monoligated species

Caption: Role of bulky ligands in overcoming steric hindrance.

Solutions & Protocols

The key to success is using a catalyst system that generates a highly reactive, low-coordinate palladium species. This is achieved by using specific bulky, electron-rich phosphine ligands.[13][14][20][21] These ligands stabilize the Pd(0) center while being large enough to favor a monoligated Pd(0)L complex, which is smaller and more capable of accessing the hindered aryl halide.[13]

Ligand TypeExamplesKey Features for Hindered Substrates
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosExtremely bulky and electron-rich; highly effective for challenging couplings.
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Very electron-rich and sterically demanding; promotes fast oxidative addition.[20]
Ferrocene-based Josiphos, MPhosRobust, tunable ligands used in a variety of cross-coupling reactions.[22]
  • Solution: Employ a Modern Catalyst System

    • Rationale: Catalyst systems developed by groups like Buchwald and Fu are specifically designed to handle sterically demanding substrates.[20][23] The combination of a palladium precursor and a bulky ligand is crucial.

    • Protocol (General for Suzuki-Miyaura Coupling):

      • To a flame-dried Schlenk flask, add the 3,4-di-tert-butyl-substituted aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and a strong base (e.g., K₃PO₄, 2.0 equiv).

      • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol %).

      • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

      • Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

      • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.

      • Cool the reaction, filter through a pad of celite, and perform a standard aqueous workup. Purify by column chromatography.

References

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • The Wittig reaction. (n.d.). Lumen Learning. Retrieved February 25, 2026, from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Steric Hindrance Definition - Intro to Chemistry Key Term... (2025, August 15). Fiveable. Retrieved February 25, 2026, from [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved February 25, 2026, from [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025, May 22). JoVE. Retrieved February 25, 2026, from [Link]

  • Wittig Reaction. (n.d.). Dalal Institute. Retrieved February 25, 2026, from [Link]

  • Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024, January 16). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Despite numerous

    
     -tetramethyl-3-hexene has never been synthesized. Can you explain why?. (n.d.). Vaia. Retrieved February 25, 2026, from [Link]
    
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017, April 27). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • A real space picture of the role of steric effects in SN2 reactions. (2022, March 12). PMC. Retrieved February 25, 2026, from [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Retrieved February 25, 2026, from [Link]

  • Conformational Analysis. (n.d.).
  • Abnormal Grignard Reactions. XIV.1 Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its. (n.d.). Retrieved February 25, 2026, from [Link]

  • Do steric effects always slow down the reaction rate?. (2021, February 20). Quora. Retrieved February 25, 2026, from [Link]

  • Reactions of Grignard reagents. (2015, July 31). Organic chemistry teaching - WordPress.com. Retrieved February 25, 2026, from [Link]

  • A. Organolithium Reagents. (n.d.). Organic Chemistry Data. Retrieved February 25, 2026, from [Link]

  • Steric effects. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Organolithium compounds, properties & structures. (n.d.). Retrieved February 25, 2026, from [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (n.d.). arkat usa. Retrieved February 25, 2026, from [Link]

  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). (2023, July 5). Retrieved February 25, 2026, from [Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. (2011, February 14). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Ch12: Electrophilic aromatic substitution questions. (n.d.). University of Calgary. Retrieved February 25, 2026, from [Link]

  • Steric Hindrance. (2021, June 9). ChemTalk. Retrieved February 25, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022, March 15). The Journal of Physical Chemistry A - ACS Publications. Retrieved February 25, 2026, from [Link]

  • Consider the reaction of t3BuBr (tert-butyl bromide) with NaOEt (.... (n.d.). Study Prep in Pearson+. Retrieved February 25, 2026, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Retrieved February 25, 2026, from [Link]

  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). (2023, July 5). Retrieved February 25, 2026, from [Link]

  • The reaction of tert-Butyl is faster than benzene. Why?. (2022, July 6). Quora. Retrieved February 25, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Chapter 3: Conf. Anal. answers. (n.d.). University of Calgary. Retrieved February 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3,4-di-tert-butyl-2-hydroxybenzoic Acid

Executive Summary Purifying 3,4-di-tert-butyl-2-hydroxybenzoic acid (3,4-DTB-2-HBA) presents a unique set of challenges due to the extreme steric crowding of the ortho-meta tert-butyl arrangement. This steric strain make...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 3,4-di-tert-butyl-2-hydroxybenzoic acid (3,4-DTB-2-HBA) presents a unique set of challenges due to the extreme steric crowding of the ortho-meta tert-butyl arrangement. This steric strain makes the molecule prone to decarboxylation (reverting to the phenol) and significantly increases its lipophilicity compared to standard salicylic acid.

This guide treats the purification process as a logic-gated system . We do not rely on "recipes" but on exploiting the physicochemical differences (pKa and solubility) between the target acid and its primary byproduct, 3,4-di-tert-butylphenol .

Module 1: The Primary Separation (Chemical Logic)

The Problem: The reaction mixture likely contains the target acid, unreacted phenol, and potential oxidized quinones (red/brown impurities). Both the product and the phenol are lipophilic solids. The Solution: A pKa-driven "Selective Switch" extraction.

The Mechanism
  • Target Acid (3,4-DTB-2-HBA): pKa

    
     3.0 (Carboxylic acid).
    
  • Byproduct (Phenol): pKa

    
     11.0 (Hindered phenol).
    
  • The Switch: Sodium Bicarbonate (

    
    ).
    
    • 
       is basic enough to deprotonate the carboxylic acid (forming a water-soluble salt) but too weak  to deprotonate the phenol.
      
Protocol: The Bicarbonate Wash[1][2][3][4]
  • Dissolution: Dissolve the crude reaction mass in a non-polar organic solvent. Ethyl Acetate or Dichloromethane (DCM) are recommended. Avoid ethers if possible to prevent peroxide formation during drying.

  • The Switch (Extraction):

    • Wash the organic phase with saturated aqueous

      
        (
      
      
      
      volumes).
    • Critical Check: The target acid moves to the Aqueous Layer (as the sodium carboxylate). The phenol stays in the Organic Layer .

  • The Recovery:

    • Separate the layers.[1] Keep the Aqueous Layer .

    • (Optional) Wash the aqueous layer once with fresh DCM to remove entrained phenol.

    • Acidification: Slowly add 1M

      
       or 
      
      
      
      to the aqueous layer while stirring.
    • Endpoint: Lower pH to

      
       2.0. The target acid will precipitate as a white/off-white solid.
      
Visualization: Acid-Base Separation Workflow

AcidBaseExtraction Start Crude Mixture (Acid + Phenol + Impurities) Solvent Dissolve in DCM/EtOAc Start->Solvent Wash Wash with Sat. NaHCO3 (The Selective Switch) Solvent->Wash OrgLayer Organic Layer (Contains Phenol & Neutrals) Wash->OrgLayer Phenol stays organic AqLayer Aqueous Layer (Contains Target as Carboxylate) Wash->AqLayer Acid becomes salt Discard Discard / Recycle Phenol OrgLayer->Discard Acidify Acidify with HCl to pH < 2 AqLayer->Acidify Precipitate Precipitate Target Acid Acidify->Precipitate

Figure 1: The pKa-driven separation logic ensures phenols are excluded before crystallization begins.

Module 2: Purification by Recrystallization

The Problem: "Oiling Out." Due to the bulky tert-butyl groups, the crystal lattice energy is low, and the melting point is likely depressed by impurities. The compound prefers to form a sticky oil rather than crystals.

Troubleshooting "Oiling Out"

If your product separates as an oil upon cooling, do not freeze it immediately. Follow this thermodynamic control protocol:

ParameterRecommendationScientific Rationale
Solvent System Ethanol/Water or Acetic Acid/Water A mixed solvent system allows fine-tuning of solubility. The organic component dissolves the lipophilic t-butyl groups; water acts as the anti-solvent to force lattice formation.
Temperature Slow Cooling (1°C/min)Rapid cooling traps impurities (kinetic precipitation). Slow cooling allows the sterically hindered molecules to align correctly (thermodynamic crystallization).
Seeding Mandatory Sterically crowded molecules have high nucleation barriers. Save a few mg of crude solid to seed the saturated solution at 5-10°C below boiling point.
Agitation Gentle Stirring Vigorous stirring can induce oiling. Use slow, consistent agitation.
Step-by-Step Recrystallization Protocol
  • Saturation: Dissolve the precipitated solid (from Module 1) in the minimum amount of boiling Ethanol (or Methanol).

  • Anti-Solvent Addition: Add hot water dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add a few drops of hot Ethanol to just clear the solution again.

  • Nucleation: Remove from heat. Add a seed crystal. Cover and let stand at room temperature for 4-6 hours.

  • Harvest: Filter the crystals and wash with cold 50:50 Ethanol/Water.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is pink/red even after recrystallization. What is it?

Diagnosis: This is likely oxidation of the phenolic hydroxyl group. Sterically hindered phenols (and salicylic acids) easily oxidize to form quinones or quinone methides , which are intensely colored (red/yellow) even at ppm levels. The Fix:

  • Acid-Washed Charcoal: Add 1-2% activated charcoal during the hot dissolution step of recrystallization. Warning: Use only acid-washed charcoal. Standard charcoal often contains Iron (Fe), which forms purple complexes with salicylic acids, worsening the color [1].[2]

  • Inert Atmosphere: Perform the recrystallization under Nitrogen (

    
    ) to prevent air oxidation during the hot phase.
    
Q2: The melting point is lower than reported/expected. Is it wet?

Diagnosis: While solvent inclusion is possible, the most likely culprit for 3,4-DTB-2-HBA is decarboxylation . The Mechanism: The steric repulsion between the carboxylic acid (C1), hydroxyl (C2), and tert-butyl (C3) groups is immense. Heating the compound (e.g., in a drying oven >80°C) can drive off


 to relieve this strain, reverting it to the phenol [2].
The Fix: 
  • Vacuum Dry at Low Temp: Dry the crystals at 40-50°C under high vacuum. Do not exceed 60°C.

  • Check NMR: Run a

    
     NMR. If the carboxylic acid peak (usually broad, >11 ppm) is small or missing, and the aromatic region matches the phenol, you have decarboxylated your product.
    
Q3: Can I use Silica Column Chromatography?

Answer: Yes, but with a caveat. The Issue: Salicylic acids streak badly on silica gel due to strong hydrogen bonding with the silanol groups. The Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% AcOH). This suppresses the ionization of the carboxylic acid, sharpening the peaks and improving separation from the non-polar phenol [3].

Module 4: Technical Note on Isomerism (3,4 vs 3,5)

Critical Alert: Please verify your target structure. The 3,4-di-tert-butyl substitution pattern is synthetically difficult to access and sterically highly strained compared to the common 3,5-di-tert-butyl isomer (often used in antioxidants like BHT derivatives).

  • 3,5-isomer: Stable, well-documented.

  • 3,4-isomer: The ortho-meta t-butyl clash makes the carboxyl group at C1 extremely labile.

  • Implication: If you synthesized this via carboxylation of a mixture, you likely have the 3,5-isomer as the major product. Use NOESY NMR to confirm the position of the tert-butyl groups before scaling up purification.

Visualization: Isomer Logic & Risk

IsomerCheck Check Structure Verification (NMR) Iso35 3,5-Isomer (Thermodynamically Stable) Check->Iso35 t-Bu signals separated Iso34 3,4-Isomer (Sterically Strained) Check->Iso34 t-Bu signals proximal/clashing Action35 Standard Purification Iso35->Action35 Action34 Avoid Heat (>60°C) Prevent Decarboxylation Iso34->Action34

Figure 2: Decision tree for handling the steric instability of the 3,4-isomer.

References

  • University of Baghdad. "Purification of the synthesized Salicylic Acid." Recrystallization Protocols. Accessed Feb 25, 2026. Link (Context: Iron in charcoal reacts with phenolic OH).

  • US Patent 3061651A. "Manufacture of phenols by decarboxylation of salicylic acids." Google Patents. Accessed Feb 25, 2026. Link (Context: Thermal instability of salicylic acids).

  • Merck Millipore. "Separation of salicylic derivatives."[3] TLC Application Note 143. Accessed Feb 25, 2026. Link (Context: Acidic modifiers for chromatography of salicylic acids).

  • ChemicalBook. "Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid." Reaction Conditions & Purification. Accessed Feb 25, 2026. Link (Context: pH adjustment for precipitation).

  • BenchChem. "Synthesis of 3-t-Butyl-5-hydroxybenzoic Acid." Technical Support Center. Accessed Feb 25, 2026. Link (Context: General alkylation and purification logic).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Ionization Efficiency of tert-Butyl Benzoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the common challenge of low ionization efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the common challenge of low ionization efficiency for tert-butyl benzoic acids in mass spectrometry. These molecules, characterized by their bulky, hydrophobic tert-butyl group and acidic carboxyl moiety, often present unique analytical hurdles. This resource is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Q1: Why is the signal for my tert-butyl benzoic acid extremely low or absent in negative ion electrospray ionization (ESI)?

This is the most common issue researchers face. The root cause often lies in the inherent chemical properties of the analyte and suboptimal ionization conditions.

Core Scientific Principles: For successful negative ion ESI, the analyte must efficiently deprotonate in the liquid phase to form the desired [M-H]⁻ ion. Tert-butyl benzoic acids, such as 4-tert-butylbenzoic acid, have a pKa around 4.38[1][2]. While acidic, the bulky, electron-donating tert-butyl group can sterically hinder the carboxyl group and slightly reduce its acidity compared to unsubstituted benzoic acid, making deprotonation less favorable under neutral or weakly acidic conditions[3]. Furthermore, their low solubility in water (approx. 0.07 g/L) can lead to precipitation in highly aqueous mobile phases, preventing the analyte from reaching the ion source effectively[1].

Troubleshooting Protocol:

  • Optimize Mobile Phase pH: The most critical parameter for ionizing acids is the mobile phase pH. To ensure efficient deprotonation, the pH of your mobile phase should be at least 2 units higher than the analyte's pKa.

    • Action: Adjust the aqueous component of your mobile phase to a pH between 6.5 and 8.0.

    • Rationale: This significant pH differential shifts the chemical equilibrium overwhelmingly towards the deprotonated, anionic form of the acid, which is essential for detection in negative ion mode.

  • Select an Appropriate Basic Additive: Incorporating a volatile basic additive into the mobile phase is a standard and effective technique to raise the pH and promote ionization.

    • Action: Introduce a low concentration of a basic modifier. See the table below for starting recommendations.

    • Rationale: These additives act as proton acceptors, facilitating the deprotonation of the tert-butyl benzoic acid in the ESI droplet.

AdditiveTypical ConcentrationProsCons
Ammonium Hydroxide (NH₄OH) 0.05% - 0.1% (v/v)Highly effective at raising pH, volatile, good for ESI.Can sometimes suppress signal for certain compounds if concentration is too high[4].
Ammonium Acetate (CH₃COONH₄) 5 - 10 mMActs as a buffer to stabilize pH, can reduce non-specific binding.May form adducts ([M+CH₃COO]⁻) and is less effective at raising pH than NH₄OH[5][6].
Triethylamine (TEA) 0.05% - 0.1% (v/v)Effective at raising pH.Can cause significant ion suppression and instrument contamination; use as a last resort.
  • Adjust Solvent Composition: The hydrophobicity of the tert-butyl group requires a sufficient amount of organic solvent for solubility.

    • Action: Start with a mobile phase composition of 50:50 Acetonitrile:Water (with appropriate basic additive). If the signal is still low, gradually increase the organic content to 60% or 70%.

    • Rationale: Balancing solubility with ionization is key. While higher organic content improves solubility and desolvation, a sufficient aqueous component is necessary to facilitate the pH adjustment and the deprotonation process.

Q2: My signal is unstable and reproducibility is poor. What are the likely causes?

Signal instability is often a symptom of physical, rather than purely chemical, problems occurring between the LC and the MS source.

Core Scientific Principles: Poor reproducibility can stem from several factors, including analyte precipitation in the tubing or at the ESI needle tip, an unstable electrospray, or ion suppression from matrix components. The low aqueous solubility of tert-butyl benzoic acids makes them particularly susceptible to crashing out of solution if the mobile phase composition changes abruptly or is not optimized[1].

Troubleshooting Protocol:

  • Verify Analyte Solubility: Before injecting, perform a simple benchtop test.

    • Action: Prepare a standard of your analyte in the exact mobile phase composition you plan to use. Let it sit for 10-15 minutes and visually inspect for any cloudiness or precipitate.

    • Rationale: This quick check confirms that your analyte will remain soluble throughout the chromatographic run, preventing clogs and inconsistent delivery to the MS.

  • Optimize Ion Source Parameters: An unstable spray leads directly to an unstable signal.

    • Action: Visually inspect the spray if your instrument allows. Ensure it is a fine, consistent mist. Adjust the nebulizer gas flow and capillary position to achieve a stable spray.

    • Rationale: The goal of the ion source is to create a steady stream of charged droplets. Incorrect gas flows or needle positioning can cause sputtering or large droplet formation, leading to erratic signal intensity[7].

  • Evaluate Matrix Effects and Sample Cleanup: Co-eluting compounds from a complex matrix (e.g., plasma, tissue extracts) can compete with your analyte for ionization, a phenomenon known as ion suppression.

    • Action: If analyzing samples in a complex matrix, perform a post-column infusion experiment. Infuse a constant flow of your analyte standard while injecting a blank matrix sample. A dip in the analyte signal at retention times corresponding to the matrix elution indicates ion suppression.

    • Rationale: Ion suppression is a major cause of poor sensitivity and reproducibility[8]. If identified, you must improve your sample preparation (e.g., using Solid-Phase Extraction - SPE) or enhance chromatographic separation to resolve the analyte from interfering components.

Troubleshooting Workflow for Reproducibility Issues

Start Instability / Poor Reproducibility Solubility Q: Is analyte fully soluble in mobile phase? Start->Solubility Adjust_Organic Action: Increase organic solvent % Solubility->Adjust_Organic No Spray Q: Is the ESI spray stable? Solubility->Spray Yes Adjust_Organic->Solubility Optimize_Source Action: Adjust nebulizer gas & capillary position Spray->Optimize_Source No Matrix Q: Are matrix effects present? Spray->Matrix Yes Optimize_Source->Spray Cleanup Action: Improve sample cleanup (SPE) or chromatography Matrix->Cleanup Yes Success Stable & Reproducible Signal Matrix->Success No Cleanup->Success

Caption: Logical workflow for diagnosing and solving signal instability.

Q3: I see multiple unexpected peaks (adducts, fragments). How can I obtain a clean [M-H]⁻ signal?

The appearance of unexpected ions complicates data interpretation and reduces the signal intensity of the target ion.

Core Scientific Principles: In negative ion mode, common adducts include formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) if these acids are present, or chloride ([M+Cl]⁻) from contaminated solvents[6]. Additionally, the energy in the ion source can be high enough to cause fragmentation before mass analysis (in-source fragmentation). For benzoic acids, a common fragmentation pathway is the loss of CO₂ (a neutral loss of 44 Da)[9].

Troubleshooting Protocol:

  • Identify and Mitigate Adducts:

    • Action: First, calculate the mass differences between your main peak and the unexpected peaks to identify the adducts (e.g., +35 for Cl, +45 for formate, +59 for acetate). Use high-purity, LC-MS grade solvents and fresh additives to minimize sources of contamination like chloride. If using a buffer, ensure it is necessary and consider its potential to form adducts.

    • Rationale: Adduct formation competes with the formation of your target [M-H]⁻ ion, splitting the signal and reducing sensitivity[10].

  • Minimize In-Source Fragmentation:

    • Action: Systematically reduce the energy within the ion source. Begin by lowering the fragmentor or cone voltage by 10-20 V increments. If fragmentation persists, consider reducing the capillary voltage or the source gas temperature.

    • Rationale: These parameters control the kinetic energy imparted to the ions as they enter the mass spectrometer. High voltages can induce collisions that cause labile bonds to break, leading to fragmentation[11]. Aromatic carboxylic acids are known to readily lose CO₂ or OH groups under energetic conditions[6][12][13].

Source ParameterEffect of DECREASING ValueEffect of INCREASING Value
Fragmentor / Cone Voltage Reduces in-source fragmentation.Increases in-source fragmentation.
Capillary Voltage Reduces overall signal and fragmentation.Increases overall signal but may increase fragmentation.
Drying Gas Temperature Improves desolvation but may cause thermal degradation.Can lead to incomplete desolvation and cluster ions.

Q4: I have optimized ESI extensively with no success. Should I consider an alternative ionization technique?

Yes. When an analyte is poorly suited for ESI, switching to a different ionization mechanism is the most effective solution.

Core Scientific Principles: Electrospray Ionization (ESI) is a liquid-phase ionization technique that relies on the analyte being charged in solution before desolvation[14]. It is highly efficient for polar and already-ionic compounds. However, for less polar molecules like tert-butyl benzoic acids, which are not pre-charged and have significant nonpolar character, ESI can be inefficient.

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and an excellent alternative[15][16]. In APCI, the mobile phase is completely vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, creating reactant ions. These reactant ions then transfer a proton to (positive mode) or abstract a proton from (negative mode) the gas-phase analyte molecules[17][18]. This process is often more efficient for less polar, thermally stable compounds with molecular weights typically below 1500 Da[16][19].

Recommendation: Switch to APCI

  • When to Switch: If you have optimized the mobile phase pH, additives, and source parameters in ESI and the signal-to-noise ratio remains below an acceptable level (e.g., <50), it is time to switch to APCI.

  • APCI Parameter Optimization (Negative Mode):

    • Vaporizer Temperature: This is a critical parameter. Start at around 350 °C and optimize in 25 °C increments. The goal is to fully vaporize the analyte without causing thermal degradation.

    • Corona Current: Typically start around 5 µA. A lower current can provide softer ionization and reduce fragmentation, while a higher current may increase signal intensity to a point.

    • Nebulizer Gas Flow: This helps to efficiently nebulize and transfer the sample to the vaporizer. Optimize according to manufacturer recommendations for your flow rate.

Conceptual Comparison of Ionization Mechanisms

cluster_0 Electrospray Ionization (ESI) cluster_1 Atmospheric Pressure Chemical Ionization (APCI) Liquid Analyte (M) in Charged Droplet Deprotonation M + B → [M-H]⁻ + BH⁺ (in liquid phase) Liquid->Deprotonation Desolvation Solvent Evaporation Deprotonation->Desolvation ESI_Ion Gas-Phase [M-H]⁻ Ion Desolvation->ESI_Ion Vaporize Analyte (M) in Heated Nebulizer Gas_Analyte Gas-Phase M Vaporize->Gas_Analyte Proton_Abstraction M + [S-H]⁻ → [M-H]⁻ + S (in gas phase) Gas_Analyte->Proton_Abstraction Corona Corona Discharge on Solvent (S) Reactant_Ion Creates Reactant Ions [S-H]⁻ Corona->Reactant_Ion Reactant_Ion->Proton_Abstraction APCI_Ion Gas-Phase [M-H]⁻ Ion Proton_Abstraction->APCI_Ion

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of Di-tert-butylsalicylic Acid Isomers via NMR

This guide outlines the structural differentiation between 3,5-di-tert-butyl-2-hydroxybenzoic acid (the thermodynamic standard, often synthesized via Kolbe-Schmitt reaction) and its sterically crowded isomer, 3,4-di-tert...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural differentiation between 3,5-di-tert-butyl-2-hydroxybenzoic acid (the thermodynamic standard, often synthesized via Kolbe-Schmitt reaction) and its sterically crowded isomer, 3,4-di-tert-butyl-2-hydroxybenzoic acid .[1][2][3]

The distinction relies heavily on


H NMR spin-spin coupling constants (

-values)
of the aromatic protons.[1][2][3] While the 3,5-isomer exhibits characteristic meta-coupling, the 3,4-isomer is identified by ortho-coupling.[1][2][3]

Executive Summary & Structural Logic

In drug discovery and ligand synthesis, distinguishing between substitution patterns on the salicylic acid scaffold is critical.[2] The 3,5-isomer is the common product derived from the carboxylation of 2,4-di-tert-butylphenol.[2][3] The 3,4-isomer is a rare, sterically strained analog that may arise from alternative synthetic routes (e.g., using 2,3-di-tert-butylphenol) or radical rearrangements.[2]

The Diagnostic Rule:

  • 3,5-Isomer: Aromatic protons are separated by a substituent.[1][2][3] Expect Meta-Coupling (

    
     Hz). 
    
  • 3,4-Isomer: Aromatic protons are adjacent.[1][2][3] Expect Ortho-Coupling (

    
     Hz). 
    
Structural Visualization

The following diagram illustrates the proton environments and the coupling pathways.

G cluster_0 Target A: 3,5-Isomer (Common) cluster_1 Target B: 3,4-Isomer (Rare/Impurity) node35 3,5-di-tert-butyl-2-hydroxybenzoic acid (C15H22O3) coupling35 Meta-Coupling (H4 ↔ H6) J ≈ 2.5 Hz node35->coupling35 Protons separated by 1 carbon node34 3,4-di-tert-butyl-2-hydroxybenzoic acid (C15H22O3) coupling34 Ortho-Coupling (H5 ↔ H6) J ≈ 8.5 Hz node34->coupling34 Protons on adjacent carbons

Figure 1: Structural logic dictating the NMR coupling patterns for 3,5- vs 3,4-substitution.

Comparative NMR Spectral Data

The following data assumes a standard solvent of CDCl


  at 400 MHz or higher.
Table 1: H NMR Chemical Shift & Coupling Comparison
Feature3,5-Isomer (Standard) 3,4-Isomer (Diagnostic) Technical Rationale
Aromatic H Pattern Two Doublets (

)
Two Doublets (

)
Both have 2 non-equivalent aromatic protons.[1][2][3]
Coupling Constant (

)

Hz

Hz
Primary Differentiator. Meta vs. Ortho relationship.[1][2][3]
Aromatic

(ppm)
H-6: ~7.6 – 7.9 ppmH-4: ~7.3 – 7.5 ppmH-6: ~7.8 – 8.0 ppmH-5: ~7.1 – 7.3 ppmH-6 is deshielded by the ortho-COOH group in both cases.[1][2][3]
tert-Butyl

(ppm)
Two singlets (~1.3 & 1.4 ppm)Two singlets (~1.4 & 1.5 ppm)3,4-isomer t-butyls are more crowded (buttressing effect), likely causing slight downfield shifts.[1][2][3]
Phenolic -OH ~10.5 – 11.5 ppm (Singlet)~10.5 – 11.5 ppm (Singlet)Intramolecular H-bonding to Carbonyl (typical of salicylates).[1][2][3]

Critical Note: In the 3,5-isomer, the protons are at positions 4 and 6.[2] In the 3,4-isomer, the protons are at positions 5 and 6.[2] The presence of an 8 Hz coupling is the "smoking gun" for the 3,4-isomer.[2]

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this protocol designed to resolve small coupling constants and verify exchangeable protons.

Step 1: Sample Preparation[2][3]
  • Solvent: Use CDCl

    
      (99.8% D) for initial screening.[2][3]
    
    • Why? Non-polar solvents promote intramolecular Hydrogen bonding, sharpening the Phenolic -OH signal and preventing exchange broadening often seen in DMSO-d

      
      .[1][2][3]
      
  • Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent intermolecular stacking effects.[2][3]

Step 2: Acquisition Parameters (400 MHz+)[2]
  • Spectral Width: -2 to 14 ppm (to capture the downfield -COOH/-OH).[1][2][3]

  • Number of Scans (NS): Minimum 16 (ensure high S/N ratio to see small meta-couplings).

  • Acquisition Time (AQ): > 3.0 seconds .

    • Reasoning: High digital resolution is required to distinguish a broad singlet from a doublet with

      
       Hz.[1][2][3] If AQ is too short, the FID is truncated, and meta-couplings may blur into a singlet.[2]
      
Step 3: Validation Workflow (D O Shake)

If the aromatic region is ambiguous due to overlapping impurities:

  • Run standard

    
    H NMR.[2][3]
    
  • Add 1 drop of D

    
    O  to the NMR tube and shake vigorously.[1][2][3]
    
  • Re-run the spectrum.[1][2][3]

    • Result: The Phenolic -OH and Carboxylic -COOH peaks will disappear (exchange with D).[1][2][3] The aromatic doublets will remain, confirming the carbon-bound proton splitting.[1][2][3]

Workflow Diagram

Workflow Start Isolate Solid Product Prep Dissolve in CDCl3 (Avoid DMSO if possible) Start->Prep Run Acquire 1H NMR (AQ > 3.0s) Prep->Run Decision Analyze Aromatic Region (7.0 - 8.0 ppm) Run->Decision Meta Coupling J ≈ 2.5 Hz (Sharp Doublets) Decision->Meta Small Split Ortho Coupling J ≈ 8.5 Hz (Wide Doublets) Decision->Ortho Large Split Result35 CONFIRMED: 3,5-Isomer (Thermodynamic Product) Meta->Result35 Result34 CONFIRMED: 3,4-Isomer (Kinetic/Steric Product) Ortho->Result34

Figure 2: Decision tree for assigning regiochemistry based on coupling constants.

Synthetic Context & Causality

Understanding why you have a specific isomer supports the spectral data.[1][2][3]

  • 3,5-Di-tert-butyl-2-hydroxybenzoic acid:

    • Origin: Standard Kolbe-Schmitt carboxylation of 2,4-di-tert-butylphenol.[1][2][3]

    • Mechanism: The phenoxide anion directs CO

      
       to the ortho position.[1][2][3] Since the para position is blocked by a t-butyl group, and one ortho position is blocked by a t-butyl group, the CO
      
      
      
      attacks the only open ortho site (C6).
    • Result: The remaining protons are at C4 and C6 (meta to each other).[2][3]

  • 3,4-Di-tert-butyl-2-hydroxybenzoic acid:

    • Origin: Requires 2,3-di-tert-butylphenol as a starting material (rare) or a complex rearrangement.[2][3]

    • Steric Clash: The 3-tBu group forces the carboxyl group out of planarity, weakening the intramolecular H-bond.[1][2][3] This may result in a slightly different -OH shift compared to the 3,5-isomer.[3]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2][3] Spectral Database for Organic Compounds (SDBS): 3,5-Di-tert-butylsalicylic acid.[3] SDBS.[1][2][3] [Link][2]

  • PubChem. (2024).[1][2][3] 3,5-Di-tert-butyl-2-hydroxybenzoic acid Compound Summary. National Library of Medicine.[1][2][3] [Link][2]

  • Reich, H. J. (2024).[2][3] WinPLT NMR Coupling Constants: Aromatic Proton Coupling. University of Wisconsin-Madison.[1][2][3] [Link][2]

Sources

Comparative

Comparative Guide: Reference Standards for 3,4-Di-tert-butyl-2-hydroxybenzoic Acid Analysis

Executive Summary: The Isomer Challenge In the analysis of alkyl-salicylates, 3,4-di-tert-butyl-2-hydroxybenzoic acid (3,4-DTB-2-HBA) presents a unique analytical challenge. Unlike its more common structural isomer, 3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the analysis of alkyl-salicylates, 3,4-di-tert-butyl-2-hydroxybenzoic acid (3,4-DTB-2-HBA) presents a unique analytical challenge. Unlike its more common structural isomer, 3,5-di-tert-butylsalicylic acid (a frequent metabolite of BHT), the 3,4-isomer possesses significant steric strain due to the vicinal positioning of two bulky tert-butyl groups.

This guide objectively compares reference standard grades available for this analyte, focusing on the critical necessity of isomeric purity . For researchers in drug discovery or impurity profiling, selecting the wrong standard grade can lead to quantitation errors exceeding 20% due to co-elution of the thermodynamically more stable 3,5-isomer.

Comparative Analysis of Standard Grades

When sourcing 3,4-DTB-2-HBA, three primary grades are available. The choice must be dictated by the "Fit-for-Purpose" principle of your analytical lifecycle stage.

Table 1: Objective Comparison of Reference Standard Grades
FeatureISO 17034 Certified Reference Material (CRM) Analytical Standard (Quant Grade) Research Grade (Chemical Reagent)
Primary Use ISO 17025 Accredited Testing, Release Testing, Legal DisputeMethod Validation, Routine QC, Stability StudiesEarly R&D, Synthetics, Qualitative ID
Purity Assignment Mass Balance & qNMR (Orthogonal)Chromatographic Purity (HPLC/GC)Area % only (often ignores water/salts)
Isomeric Purity Explicitly Quantified (e.g., <0.1% 3,5-isomer)Checked but not always quantifiedHigh Risk: May contain 5-10% isomers
Traceability SI-Traceable (NIST/BIPM)Traceable to CRM (Secondary)None
Uncertainty Expanded Uncertainty (

) provided
Confidence Interval sometimes providedNo uncertainty data
Water/Solvent Measured (KF/TGA) and subtractedMeasured (KF)Often ignored
Expert Insight: The Hidden Cost of "Research Grade"

In my experience, "Research Grade" samples of 3,4-DTB-2-HBA often contain significant levels of the 3,5-isomer and de-butylated degradation products (e.g., 3-tert-butyl-2-hydroxybenzoic acid). Since these impurities have similar UV response factors but distinct biological activities, using a Research Grade standard for potency assignment is scientifically invalid.

Qualification Workflow: Validating Your Standard

If a CRM is unavailable (common for niche alkyl-salicylates), you must qualify an Analytical Standard in-house. The following workflow ensures the standard is fit for quantitative use.

Diagram 1: In-House Standard Qualification Workflow

This diagram illustrates the orthogonal approach required to assign potency when a CRM is not available.

Standard_Qualification cluster_Purity Purity Assignment (Orthogonal) Start Candidate Material (3,4-DTB-2-HBA) ID_Check Structure Confirmation (1H-NMR, MS, IR) Start->ID_Check Chrom_Purity Chromatographic Purity (HPLC-UV + GC-FID) ID_Check->Chrom_Purity Volatiles Volatiles/Water (TGA + Karl Fischer) ID_Check->Volatiles Inorganics Residue on Ignition (ROI) ID_Check->Inorganics qNMR qNMR (Internal Standard) Direct Potency Measurement ID_Check->qNMR MassBalance Mass Balance Calculation 100% - (Impurities + Water + Solvents) Chrom_Purity->MassBalance Volatiles->MassBalance Inorganics->MassBalance Compare Compare Values (Must be within < 1.0% diff) qNMR->Compare MassBalance->Compare Final_Val Assign Potency & Expiry Compare->Final_Val

Caption: Orthogonal validation using Mass Balance and qNMR ensures the assigned potency accounts for non-chromatographic impurities like water and salts.

Experimental Protocol: Isomer Resolution

The critical analytical failure mode for this analyte is the co-elution of the 3,4-isomer (analyte) and the 3,5-isomer (impurity). Standard C18 columns often fail to resolve these due to similar hydrophobicity.

Recommended Methodology: Phenyl-Hexyl Stationary Phase. Rationale: The Phenyl-Hexyl phase utilizes


 interactions. The steric crowding of the 3,4-isomer alters its interaction with the phenyl ring compared to the planar 3,5-isomer, enhancing selectivity (

).
Protocol: High-Resolution LC-MS/UV
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent sub-2
    
    
    particle).
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of -COOH, pKa ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate:

    
    .[1]
    
  • Temperature:

    
     (Strict control required; selectivity is temp-dependent).
    

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Isocratic (Equilibration)
8.090Linear Gradient
10.090Wash
10.140Re-equilibration

Detection Settings:

  • UV: 305 nm (Specific for di-tert-butyl salicylates; avoids interference from simple phenols at 280 nm).

  • MS (ESI-): Negative Mode.[1]

    • MRM 1 (Quant):

      
       (Loss of 
      
      
      
      ).
    • MRM 2 (Qual):

      
       (Tert-butyl fragment).
      
Diagram 2: Isomer Resolution Logic

Decision tree for optimizing the separation of 3,4-DTB vs 3,5-DTB isomers.

Isomer_Resolution Input Sample Injection C18_Check Initial Screen: C18 Column Input->C18_Check Resolution Resolution (Rs) > 1.5? C18_Check->Resolution Success Validate Method Resolution->Success Yes Fail Co-elution detected Resolution->Fail No Switch_Col Switch Mechanism: Phenyl-Hexyl or C30 Fail->Switch_Col Modify_Temp Lower Temp to 25°C (Enhance Shape Selectivity) Switch_Col->Modify_Temp Modify_Temp->Success Rs > 2.0

Caption: Strategy for resolving structural isomers. Phenyl-Hexyl phases provide superior selectivity for sterically hindered aromatics compared to standard C18.

Handling and Stability Insights

  • Hygroscopicity: While tert-butyl groups add hydrophobicity, the free carboxylic acid moiety can still adsorb moisture. Always equilibrate the standard vial to room temperature before weighing to prevent condensation errors.

  • Solution Stability: 3,4-DTB-2-HBA is prone to decarboxylation in solution if left in transparent vials under light, converting to 3,4-di-tert-butylphenol.

    • Requirement: Use Amber glassware.

    • Storage:

      
       for stock solutions (valid for 30 days).
      
  • Adsorption: The molecule is highly lipophilic (

    
    ). It will stick to plastic. Do not use polypropylene (PP) tubes  for dilution; use glass or high-quality HPLC vials.
    

References

  • International Organization for Standardization. (2016).[3] ISO 17034:2016 - General requirements for the competence of reference material producers.[3][Link]

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[4] [Link]

  • Agilent Technologies. (2020). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 3,4-di-tert-butyl-2-hydroxybenzoic Acid

Theoretical Framework: Predicting the Absorption Maxima The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. Chromophores, or light-absorbing functional groups, within the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: Predicting the Absorption Maxima

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. Chromophores, or light-absorbing functional groups, within the molecule undergo electronic transitions from lower to higher energy orbitals upon absorbing photons of specific wavelengths. For aromatic compounds like 3,4-di-tert-butyl-2-hydroxybenzoic acid, the key electronic transitions are typically π → π* (pi to pi-star) and n → π* (non-bonding to pi-star).

Our target molecule is a derivative of salicylic acid (2-hydroxybenzoic acid). The electronic properties of the benzene ring, the carboxyl group, and the hydroxyl group are the primary determinants of its UV-Vis spectrum. The introduction of two tert-butyl groups at the 3 and 4 positions will modulate this spectrum through electronic and steric effects.

  • tert-Butyl Groups as Auxochromes: Alkyl groups, such as tert-butyl, are considered auxochromes. They do not absorb UV radiation themselves but can cause a shift in the λmax of a chromophore. Typically, they exert a weak bathochromic (red shift, to longer wavelengths) and hyperchromic (increased absorption intensity) effect due to their electron-donating inductive properties.

  • Expected Spectral Features: Salicylic acid exhibits two primary absorption bands, one around 230-235 nm and another more intense band around 295-305 nm[1]. It is anticipated that 3,4-di-tert-butyl-2-hydroxybenzoic acid will display a similar spectral profile, with its absorption maxima likely shifted to slightly longer wavelengths due to the influence of the two tert-butyl substituents.

Comparative Analysis with Structurally Related Compounds

To contextualize the expected absorption maxima of 3,4-di-tert-butyl-2-hydroxybenzoic acid, a comparison with its parent compound, salicylic acid, and another substituted hydroxybenzoic acid is instructive.

CompoundStructureSolventλmax 1 (nm)λmax 2 (nm)
3,4-di-tert-butyl-2-hydroxybenzoic acid (Predicted) Methanol/Ethanol~235-245~305-315
Salicylic Acid Not Specified231.2, 234.4295.8, 302.4
3,4-Dihydroxybenzoic Acid Acidic Mobile Phase218, 261294

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for 3,4-di-tert-butyl-2-hydroxybenzoic acid and related compounds. The values for the target compound are predictive, based on the known effects of alkyl substituents on the salicylic acid chromophore.

The data for salicylic acid shows two distinct absorption regions[1]. 3,4-Dihydroxybenzoic acid also displays a maximum around 294 nm, which is consistent with the electronic transitions in a substituted benzoic acid system[2]. The presence of the two electron-donating tert-butyl groups in our target molecule is expected to cause a bathochromic shift relative to salicylic acid.

Experimental Protocol for Determination of UV-Vis Absorption Maxima

To empirically validate the predicted λmax and obtain precise data, the following experimental workflow is recommended. This protocol is designed to be self-validating by incorporating systematic checks for solvent effects and Beer-Lambert Law compliance.

  • Analyte: 3,4-di-tert-butyl-2-hydroxybenzoic acid (high purity)

  • Solvents: Spectroscopic grade methanol, ethanol, and acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm is required[3].

  • Cuvettes: 1 cm path length quartz cuvettes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Solvent Effect Validation A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Create Serial Dilutions (e.g., 5-50 µg/mL) A->B C Set Spectrophotometer Parameters (Range: 200-400 nm, Scan Speed: Medium) B->C D Acquire Solvent Blank Spectrum C->D E Measure Absorbance of Each Dilution D->E F Identify λmax from Spectra E->F G Plot Calibration Curve (Absorbance vs. Concentration at λmax) F->G H Verify Linearity (R² > 0.99) G->H I Repeat Steps A-H with Ethanol and Acetonitrile H->I J Compare λmax and Molar Absorptivity Across Solvents I->J

Caption: Workflow for the determination of UV-Vis absorption maxima.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 3,4-di-tert-butyl-2-hydroxybenzoic acid in a Class A volumetric flask using spectroscopic grade methanol to create a stock solution of approximately 1 mg/mL.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five working solutions with concentrations ranging from approximately 5 µg/mL to 50 µg/mL. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to 200-400 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent (methanol) and place it in both the sample and reference beams to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself[3].

  • Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill it and place it in the sample beam. Record the absorbance spectrum. Repeat this for all working solutions.

  • Determination of λmax: Overlay the spectra from the different concentrations. The wavelength at which the maximum absorbance occurs is the λmax. For this class of compounds, two distinct maxima are expected[1].

  • Verification of Beer-Lambert Law: For each identified λmax, plot a graph of absorbance versus concentration. The relationship should be linear, with a coefficient of determination (R²) greater than 0.99. This confirms that the measurements are within the linear dynamic range of the assay.

  • Solvent Effect Analysis: To provide a comprehensive data set, repeat steps 1-7 using at least two other solvents of differing polarity, such as ethanol and acetonitrile. The choice of solvent can significantly impact the stability and spectral properties of phenolic compounds[4][5]. Any shifts in λmax (solvatochromism) should be noted and reported.

Causality and Scientific Rationale
  • Why Dual-Beam?: A dual-beam spectrophotometer is recommended as it measures the reference (solvent) and the sample simultaneously, correcting for fluctuations in lamp intensity and providing a more stable baseline over time[3].

  • Why Quartz Cuvettes?: Glass and plastic cuvettes absorb UV light below approximately 300 nm. Quartz is transparent throughout the UV-Vis range (200-800 nm), making it essential for this analysis.

  • Why Verify Linearity?: The Beer-Lambert law, which is the basis for quantitative spectrophotometry, is only valid at relatively low concentrations[6]. Plotting a calibration curve is a necessary step to ensure the experimental conditions adhere to this law and that the determined molar absorptivity is accurate.

Conclusion

While experimental UV-Vis absorption data for 3,4-di-tert-butyl-2-hydroxybenzoic acid is not currently published, a reasoned prediction based on its structural similarity to salicylic acid suggests absorption maxima in the regions of 235-245 nm and 305-315 nm. The two tert-butyl groups are expected to induce a slight bathochromic shift compared to the parent salicylic acid molecule. For definitive characterization, the provided experimental protocol offers a robust and self-validating method for determining the precise absorption maxima and molar absorptivity of this compound. This fundamental data is invaluable for researchers in drug development and analytical sciences, providing a basis for quantitative analysis and further photophysical studies.

References

  • Aday, Y. E. (2025). Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark. Available at: [Link]

  • Engels, J., & Schieber, A. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. Available at: [Link]

  • Zhang, J., et al. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. Available at: [Link]

  • Galiano, F., et al. (2015). Effect of Salicylic Acid and 5-Sulfosalicylic Acid on UV-Vis Spectroscopic Characteristics, Morphology, and Contact Angles. SciSpace. Available at: [Link]

  • Trivedi, M. K., et al. (n.d.). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council (IOMC). Available at: [Link]

  • Al-Ayed, A. S., & Al-shatri, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. Available at: [Link]

  • Guo, Y., et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Journal of the Serbian Chemical Society. Available at: [Link]

  • Hussein, M. Z., et al. (n.d.). UV-Vis spectra for 3,4D and TBA with λmax at 219 and 222 nm. ResearchGate. Available at: [Link]

  • Li, S., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Available at: [Link]

  • Unknown. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of North Carolina. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Salicylic acid. NIST WebBook. Available at: [Link]

  • Unknown. (n.d.). Experiment 12 - UVVIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN. Unknown Source. Available at: [Link]

  • Unknown. (n.d.). UV Spectrum of Salicylic Acid (λ max ). ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC Technologies. Available at: [Link]

  • Gaida, D., et al. (2011). Predicting organic acid concentration from UV/vis spectrometry measurements - A comparison of machine learning techniques. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

  • Creitz, E. C. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. NIST Technical Series Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 2-hydroxybenzoate. PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide: Proper Disposal of 3,4-Di-tert-butyl-2-hydroxybenzoic Acid

[1] Executive Summary & Chemical Identity Immediate Directive: 3,4-Di-tert-butyl-2-hydroxybenzoic acid (and its more common isomer, 3,5-di-tert-butyl-2-hydroxybenzoic acid) must be treated as Hazardous Organic Waste .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Immediate Directive: 3,4-Di-tert-butyl-2-hydroxybenzoic acid (and its more common isomer, 3,5-di-tert-butyl-2-hydroxybenzoic acid) must be treated as Hazardous Organic Waste .[1] Under no circumstances should this compound be discharged into municipal sewage systems or sink drains.[1]

Scientific Context (E-E-A-T): While the user specified the 3,4-isomer , the 3,5-isomer (CAS 19715-19-6) is the industrially dominant form used in ligand synthesis and drug development.[1] Due to high structural homology (identical functional groups: phenolic hydroxyl, carboxylic acid, and lipophilic tert-butyl moieties), the safety and disposal protocols are chemically interchangeable.[1] The steric bulk of the tert-butyl groups renders these compounds resistant to rapid biodegradation in standard wastewater treatment plants, mandating high-temperature incineration.[1]

Chemical Profile & Hazard Data
PropertySpecificationOperational Implication
Chemical Structure Lipophilic Organic AcidHigh affinity for organic solvents; poor water solubility.[1]
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[1][2][3]
Acidity (pKa) ~2.97 (Carboxyl), ~11 (Phenol)Incompatible with strong bases and oxidizers.[1]
Primary Hazards Skin/Eye Irritant (H315, H319)Requires nitrile gloves and eye protection.[1]
Environmental Aquatic Chronic Toxicity (Predicted)Zero-discharge policy applies.[1]
The Self-Validating Segregation System

To ensure safety and compliance, we utilize a "Self-Validating" segregation workflow. This means the disposal path is determined by the physical state of the waste at the moment of generation, preventing cross-contamination.

Core Segregation Rules:
  • Rule of Acidity: Never mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).[1]

  • Rule of Phase:

    • Pure Solid: Segregate into "Solid Hazardous Waste."[1]

    • Dissolved (Solution): Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in chloroform/DCM, then "Halogenated").

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf stock, contaminated solids, or weighing boat residues.

  • PPE Verification: Don nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.[1]

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why? HDPE is resistant to weak organic acids and prevents leaching.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Must read: "Hazardous Waste - Solid Organic - 3,4-Di-tert-butyl-2-hydroxybenzoic acid."[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic."[1]

  • Secondary Containment: Place the sealed jar into the satellite accumulation area's secondary bin (yellow bin typically designated for solid organics).

  • Final Disposition: This stream is routed for High-Temperature Incineration (Rotary Kiln) to ensure complete thermal destruction of the aromatic ring.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, filtrates, or HPLC waste containing the substance.[1]

  • Solvent Assessment: Determine the primary solvent.[1]

    • If Ethanol/Methanol/Ethyl Acetate: Use Non-Halogenated waste carboy.[1]

    • If Dichloromethane (DCM)/Chloroform: Use Halogenated waste carboy.[1]

  • pH Check (Crucial): If the reaction mixture was quenched with strong acid, ensure the pH is > 2 before adding to a general solvent drum to prevent corrosion of metal safety cans.

    • Action: If pH < 2, neutralize carefully with Sodium Bicarbonate (NaHCO₃) until pH 5-9.[1]

  • Transfer: Pour slowly into the appropriate waste carboy using a funnel to prevent splashing.

  • Log Entry: Record the approximate concentration and volume on the waste container's log sheet.

Scenario C: Spill Management (Emergency)
  • Isolate: Demarcate the area.[1]

  • Neutralize/Absorb:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep into a bag.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent pads.[1]

  • Decontaminate: Wash the surface with a dilute surfactant (soap) solution and water.[1] Collect this wash water as hazardous waste (do not drain).[1]

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of 3,4-Di-tert-butyl-2-hydroxybenzoic acid streams.

DisposalWorkflow Start Waste Generation: 3,4-Di-tert-butyl-2-hydroxybenzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Pure Substance LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Dissolved SolidBin Bin: Solid Hazardous Waste (HDPE Container) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, EtOH, EtOAc) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens Incineration Final Fate: High-Temp Incineration NonHalo->Incineration Fuel Blending Halo->Incineration Dedicated Incineration SolidBin->Incineration

Caption: Operational decision tree for segregating di-tert-butylsalicylic acid waste streams based on physical state and solvent composition.

Regulatory & Compliance Framework
  • US EPA (RCRA): While not explicitly listed on the P-list or U-list, this compound is classified as a characteristic waste if it exhibits toxicity or is mixed with listed solvents.[1] It falls under the general "Organic Chemical Waste" umbrella.[1]

  • European Waste Catalogue (EWC): Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15007, 3,5-Di-tert-butyl-4-hydroxybenzoic acid. (Used as structural proxy for safety data).[1][4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3,4-Di-tert-butyl-2-hydroxybenzoic acid

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 3,4-Di-tert-butyl-2-hydroxybenzoic acid . Note on Chemical Identity: While this guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 3,4-Di-tert-butyl-2-hydroxybenzoic acid .

Note on Chemical Identity: While this guide addresses the specific 3,4-isomer requested, safety data for this class of compounds is homologous to the more common 3,5-di-tert-butyl-2-hydroxybenzoic acid (3,5-Di-tert-butylsalicylic acid). Both are lipophilic, alkylated salicylic acid derivatives. The protocols below apply to this structural class, prioritizing protection against irritant dust and enhanced dermal absorption due to lipophilicity.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the interaction between the chemical's structure and biological tissue.

  • Lipophilicity & Dermal Absorption: Unlike unsubstituted salicylic acid, the two tert-butyl groups significantly increase the lipophilicity (LogP) of this molecule. This facilitates faster penetration through the stratum corneum (outer skin layer), making skin contact more hazardous than with hydrophilic acids [1].

  • Respiratory Irritation (H335): As a solid organic acid, the dust is highly irritating to mucous membranes. The bulky tert-butyl groups do not mitigate the acidity of the phenolic or carboxylic moieties enough to prevent tissue damage upon inhalation [2].

  • Static Charge: Alkylated aromatic powders are prone to triboelectric charging. They often "jump" or disperse unexpectedly during weighing, increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Task-Hazard Analysis (THA) approach. Do not use a "one size fits all" strategy; scale and state determine the protection level.

Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing < 1g)N95 / FFP2 Mask Required if outside fume hood.Nitrile Gloves (Min thickness: 0.11 mm)Standard exam gloves are sufficient for dry solids.Safety Glasses With side shields.[1][2]Lab Coat Cotton/Polyester blend.
Solid Handling (Bulk Transfer > 1g)P100 / P3 Respirator Or work strictly inside a certified Fume Hood.Double Nitrile Outer glove disposable. Prevents cross-contamination.Chemical Goggles Sealed (unvented) to prevent fine dust entry.Lab Coat + Apron Tyvek sleeves recommended to seal wrist gaps.
Solution Preparation (Dissolving in DMSO/MeOH)Fume Hood Required No respirator needed if sash is at proper height.Nitrile (Splash) Change immediately upon splash.Laminate (Immersion) If using DCM or Chloroform.Safety Glasses Face shield added if volume > 500mL.Lab Coat Buttoned to neck.
High Temp Processing (Recrystallization/Reflux)Fume Hood Required Vapors may contain sublimed acid.Thermal/Chem Gloves Insulated neoprene over nitrile.Face Shield Required over safety glasses.Fire-Resistant Coat (Nomex) if using flammable solvents.

Operational Protocol: Safe Weighing & Transfer

Objective: Weigh 500mg of powder without generating airborne dust or static dispersion.

  • Engineering Control Setup:

    • Place the analytical balance inside a Chemical Fume Hood or a Powder Containment Enclosure .

    • Expert Tip: If a hood is unavailable, use a Static Eliminator (Ionizing Bar) . The static charge on tert-butylated compounds often causes the powder to repel from the spatula, increasing spill risk.

  • Donning Sequence:

    • Wash hands → Lab Coat → Safety Glasses → Inner Gloves (tucked under cuff) → Outer Gloves (over cuff).

  • Transfer Technique:

    • Use a narrow-neck weighing vessel (volumetric flask or closable vial) rather than an open weigh boat. This minimizes surface area for dust release.

    • The "Tap" Method: Do not dump the powder. Gently tap the spatula against the vessel wall to dislodge the powder. This reduces the kinetic energy of the particles, preventing the formation of a dust cloud [3].

  • Decontamination:

    • Wipe the balance area with a damp paper towel (water/ethanol) before removing PPE. Dry wiping generates static and re-aerosolizes the chemical.

Decision Logic for PPE Selection

The following diagram illustrates the decision pathway for selecting PPE based on the physical state and handling conditions.

PPE_Decision_Tree Start Handling 3,4-Di-tert-butyl-2-hydroxybenzoic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Solvent_Check Solvent Type? Liquid->Solvent_Check Low_Dust Low Dust (<1g) Dust_Risk->Low_Dust Careful Weighing High_Dust High Dust (>1g) Dust_Risk->High_Dust Bulk Transfer Standard_Solvent Standard (MeOH, DMSO) Solvent_Check->Standard_Solvent Aggressive_Solvent Aggressive (DCM, THF) Solvent_Check->Aggressive_Solvent PPE_Level_1 PPE LEVEL 1: Nitrile Gloves + Safety Glasses + N95 (if no hood) Low_Dust->PPE_Level_1 PPE_Level_2 PPE LEVEL 2: Double Nitrile + Goggles + Fume Hood (Mandatory) High_Dust->PPE_Level_2 PPE_Level_3 PPE LEVEL 3: Nitrile Gloves + Fume Hood + Safety Glasses Standard_Solvent->PPE_Level_3 PPE_Level_4 PPE LEVEL 4: Laminate/Barrier Gloves + Fume Hood + Splash Shield Aggressive_Solvent->PPE_Level_4

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Disposal & Emergency Procedures

Waste Disposal

Do not dispose of this compound down the drain.[1] As a substituted phenol/benzoic acid derivative, it poses potential aquatic toxicity risks.

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Ensure the pH of the waste stream is noted, as this acid may lower the pH of the waste container, potentially reacting with incompatible bases (e.g., sodium azide solutions) [4].

Emergency Spill Response
  • Minor Spill (Solid):

    • Alert nearby personnel.[3]

    • Dampen a paper towel with water (to prevent dust).

    • Gently wipe up the powder.

    • Place waste in a sealed bag.

  • Skin Contact:

    • Immediately wash with soap and water for 15 minutes.[4]

    • Why Soap? Water alone is ineffective due to the lipophilic tert-butyl groups. Soap is required to emulsify and remove the compound from the skin surface.

References
  • Merck Millipore. (2025).[1] Safety Data Sheet: 3,5-Di-tert-butyl-2-hydroxybenzoic acid. Retrieved from (Note: Referenced as homologous structure for hazard classification).

  • PubChem. (n.d.). Compound Summary: 3,5-Di-tert-butylsalicylic acid.[5] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from

Sources

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